Pca 4248
Description
structure given in first source; platelet activating factor antagonist
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-methyl 5-O-(2-phenylsulfanylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-12-16(18(21)23-4)13(2)20-14(3)17(12)19(22)24-10-11-25-15-8-6-5-7-9-15/h5-9,12,20H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNAWNKZMNTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(NC(=C1C(=O)OCCSC2=CC=CC=C2)C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924617 | |
| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123875-01-4 | |
| Record name | Pca 4248 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123875014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pca 4248: A Technical Overview of its Mechanism of Action as a Platelet-Activating Factor Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pca 4248 is a synthetic compound belonging to the dihydropyridine class of molecules that has been identified as a potent and competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a powerful lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAF receptor, this compound has demonstrated significant efficacy in various preclinical models, positioning it as a molecule of interest for therapeutic development in inflammatory and allergic diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is its competitive antagonism of the Platelet-Activating Factor (PAF) receptor.[1] PAF exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of various cell types, including platelets, neutrophils, and endothelial cells. This binding initiates a cascade of intracellular signaling events. This compound competitively binds to the PAF receptor, thereby preventing the binding of PAF and inhibiting the downstream signaling pathways.
This antagonistic action has been demonstrated to block several key PAF-induced cellular responses, including:
-
Inhibition of Phosphoinositide Turnover: this compound effectively abolishes the PAF-stimulated increase in the incorporation of ³²P into phosphoinositides and phosphatidic acid in rabbit platelets.[1]
-
Suppression of Protein Phosphorylation: The compound inhibits the PAF-induced phosphorylation of two key proteins with molecular weights of 47 kDa and 20 kDa in platelets.[1]
-
Blockade of Serotonin Secretion: this compound has been shown to inhibit the secretion of serotonin from platelets that is triggered by PAF.[1]
Notably, the effects of this compound are specific to the PAF receptor pathway, as it does not influence phosphoinositide turnover stimulated by thrombin.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound from in vivo and in vitro studies.
In Vivo Efficacy Data
| Parameter | Species | Model | This compound Dose/Concentration | Effect |
| Systemic Hypotension | Rat | PAF-induced | IC₅₀ = 0.45 mg/kg (i.v.) | Inhibition of hypotension |
| Plasma Extravasation | Rat | PAF-induced | IC₅₀ = 0.36 mg/kg (i.v.) | Inhibition of extravasation |
| Survival | Mouse | PAF-induced lethal challenge | 30 mg/kg (oral) | Increased survival rate from 16% to 68% |
| Pleurisy (Exudation) | Rat | PAF-induced | ED₅₀ = 6.1 mg/kg (oral) | Complete inhibition of pleural exudation |
| Pleurisy (Exudation) | Rat | Serotonin-induced | 2.5-20 mg/kg (oral) | Partial (42%) reduction |
In Vitro Efficacy Data
| Parameter | Cell Type | This compound Concentration | Effect |
| Phosphoinositide Turnover | Rabbit Platelets | 10 µM | Most effective dose for inhibition |
| Protein Phosphorylation | Rabbit Platelets | Not specified | Inhibition of 47 kDa and 20 kDa protein phosphorylation |
| Serotonin Secretion | Rabbit Platelets | Not specified | Inhibition of PAF-induced secretion |
Key Experimental Protocols
While specific, detailed protocols for the studies involving this compound are not fully available in the public domain, the following sections describe the general methodologies for the key experiments cited.
PAF Receptor Binding Assay (General Protocol)
Competitive binding assays are used to determine the affinity of a compound for a receptor.
-
Preparation of Platelet Membranes: Platelet-rich plasma is isolated from whole blood by centrifugation. Platelets are then washed and lysed to prepare a membrane fraction that is rich in PAF receptors.
-
Binding Reaction: A constant concentration of radiolabeled PAF (e.g., [³H]-PAF) is incubated with the platelet membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Phosphoinositide Turnover Assay
This assay measures the effect of an agonist on the turnover of phosphoinositides, a key step in intracellular signaling.
-
Labeling of Platelets: Washed platelets are incubated with [³²P]-orthophosphate to label the intracellular ATP pool.
-
Stimulation: The labeled platelets are then stimulated with PAF in the presence or absence of this compound for a defined period.
-
Lipid Extraction: The reaction is stopped, and the lipids are extracted from the platelets using a mixture of chloroform and methanol.
-
Separation of Phospholipids: The extracted phospholipids are separated by thin-layer chromatography (TLC).
-
Quantification: The TLC plate is exposed to a phosphor screen or X-ray film to visualize the radiolabeled phospholipids. The spots corresponding to phosphoinositides and phosphatidic acid are scraped from the plate, and the radioactivity is quantified using a scintillation counter.
Protein Phosphorylation Assay
This assay is used to assess the phosphorylation status of specific proteins following cell stimulation.
-
Platelet Preparation and Stimulation: Washed platelets are incubated with or without this compound before being stimulated with PAF.
-
Cell Lysis: The stimulation is terminated by adding a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Separation: The cell lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-p47 and phospho-p20). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection by chemiluminescence.
Serotonin Release Assay
This assay measures the release of serotonin from dense granules in platelets upon activation.
-
Labeling of Platelets: Platelet-rich plasma is incubated with [¹⁴C]-serotonin, which is taken up and stored in the dense granules.
-
Washing and Resuspension: The labeled platelets are washed to remove excess unincorporated radiolabel and resuspended in a suitable buffer.
-
Stimulation: The platelets are then challenged with PAF in the presence or absence of this compound.
-
Separation of Platelets and Supernatant: The reaction is stopped, and the platelets are pelleted by centrifugation.
-
Quantification of Released Serotonin: The amount of [¹⁴C]-serotonin in the supernatant is measured using a scintillation counter to determine the percentage of total serotonin released.
Visualizations
Signaling Pathway of PAF and Inhibition by this compound
Caption: PAF signaling and competitive inhibition by this compound.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for the in vitro characterization of this compound.
Conclusion
This compound is a well-characterized competitive antagonist of the PAF receptor. Its mechanism of action involves the direct blockade of PAF binding, leading to the inhibition of downstream intracellular signaling pathways responsible for platelet activation and inflammatory responses. The quantitative data from both in vivo and in vitro studies demonstrate its potency and specificity. While more detailed information on its binding kinetics and the specific protocols used in its evaluation would be beneficial, the existing evidence strongly supports its role as a significant PAF receptor antagonist with potential for further therapeutic development.
References
The Genesis of a Selective PAF Antagonist: A Technical History of Pca 4248
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Pca 4248, chemically identified as (2-phenylthio)ethyl-5-metoxycarbonyl-2,4,6-trimethyl-1, 4-dihydropyridine-3-carboxylate, emerged in the early 1990s as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Developed by researchers at ALTER S.A. in Madrid, Spain, this compound was a significant discovery in a program aimed at separating the PAF antagonistic effects of the 1,4-dihydropyridine chemical scaffold from the class's well-known calcium channel blocking activity. This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological profile of this compound, including detailed experimental protocols and a summary of its biological activity. Despite its promising preclinical profile, there is no publicly available evidence of this compound entering clinical trials.
Discovery and Developmental History
The development of this compound was rooted in the exploration of 1,4-dihydropyridine (DHP) derivatives as cardiovascular agents. Recognizing that some DHPs exhibited PAF antagonistic properties, a research team led by C.E. Sunkel at ALTER S.A. initiated a program to synthesize and screen a novel series of 4-alkyl-1,4-dihydropyridines. The goal was to identify compounds with potent and selective PAF receptor antagonism, devoid of significant calcium channel blocking effects.
This research culminated in the identification of several promising compounds, with this compound (also referred to as compound 6L in some early publications) emerging as a lead candidate. The initial findings were published in 1990 in the Journal of Medicinal Chemistry and the Journal of Pharmacology and Experimental Therapeutics, laying the groundwork for its preclinical characterization.[1]
Preclinical Pharmacology
The preclinical evaluation of this compound demonstrated its efficacy and selectivity as a PAF receptor antagonist through a series of in vitro and in vivo studies.
In Vitro Activity
This compound was shown to be a potent inhibitor of PAF-induced platelet aggregation in both rabbit and human platelets.[2] It also effectively inhibited PAF-induced serotonin release.[2] Mechanistic studies revealed that this compound acts as a competitive antagonist at the PAF receptor.[2][3] It was observed to inhibit PAF-induced phosphoinositide turnover and protein phosphorylation in rabbit platelets, key downstream signaling events of PAF receptor activation. Importantly, this compound did not affect platelet aggregation induced by other stimuli like thrombin or the calcium ionophore A23187, highlighting its specificity for the PAF receptor pathway.
In Vivo Activity
In animal models, this compound demonstrated significant protective effects against the physiological consequences of PAF administration. It effectively antagonized PAF-induced systemic hypotension and protein-plasma extravasation in rats. Furthermore, this compound showed the ability to protect mice from PAF-induced mortality.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Species | Preparation | IC50 / pA2 | Reference |
| PAF-induced Platelet Aggregation | Rabbit | Washed Platelets | 1.05 µM | |
| PAF-induced ATP Release | Human | Platelet-Rich Plasma | 3.6 µM | |
| PAF-induced [3H]Serotonin Secretion | Rabbit | Washed Platelets | 7.5 (pA2) |
Table 2: In Vivo Activity of this compound
| Model | Species | Effect | Route of Administration | Effective Dose Range | Reference |
| PAF-induced Hypotension | Rat | Inhibition | Intravenous | Not explicitly quantified in the abstract | |
| PAF-induced Plasma Extravasation | Rat | Inhibition | Intravenous | Not explicitly quantified in the abstract | |
| PAF-induced Lethality | Mouse | Protection | Not specified | Not explicitly quantified in the abstract |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in antagonizing the PAF signaling pathway.
This compound Development Workflow
The logical workflow for the discovery and preclinical development of this compound is depicted below.
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay (Rabbit)
-
Preparation of Washed Rabbit Platelets:
-
Blood was collected from the central ear artery of New Zealand white rabbits into a solution of 3.8% trisodium citrate and 2% glucose (9:1, v/v).
-
Platelet-rich plasma (PRP) was obtained by centrifugation at 150 x g for 15 minutes at room temperature.
-
Platelets were pelleted from the PRP by centrifugation at 700 x g for 15 minutes.
-
The platelet pellet was washed twice with a Tyrode's buffer (pH 6.5) containing 0.25% bovine serum albumin (BSA) and 0.1% glucose.
-
The final platelet pellet was resuspended in Tyrode's buffer (pH 7.4) containing 0.25% BSA and 0.1% glucose to a final concentration of 5 x 10^8 platelets/mL.
-
-
Aggregation Assay:
-
Platelet aggregation was monitored turbidimetrically in a platelet aggregometer.
-
Aliquots of the washed platelet suspension were pre-incubated with various concentrations of this compound or vehicle for 2 minutes at 37°C with stirring.
-
Aggregation was initiated by the addition of a submaximal concentration of PAF (typically 1-2 nM).
-
The change in light transmission was recorded for at least 5 minutes.
-
The IC50 value was calculated as the concentration of this compound that produced a 50% inhibition of the maximal aggregation response to PAF.
-
In Vivo PAF-Induced Hypotension Assay (Rat)
-
Animal Preparation:
-
Male Wistar rats (250-300 g) were anesthetized with sodium pentobarbital (50 mg/kg, i.p.).
-
The trachea was cannulated to ensure a patent airway.
-
The right carotid artery was cannulated and connected to a pressure transducer to monitor mean arterial pressure (MAP).
-
The left jugular vein was cannulated for the administration of compounds.
-
-
Experimental Procedure:
-
A stable baseline MAP was recorded for at least 20 minutes.
-
This compound or its vehicle was administered intravenously 1 minute prior to the PAF challenge.
-
A bolus of PAF (100 ng/kg) was administered intravenously.
-
The maximum decrease in MAP was recorded.
-
The inhibitory effect of this compound was expressed as the percentage reduction in the hypotensive response to PAF compared to the vehicle-treated control group.
-
Conclusion and Future Perspectives
This compound was a significant achievement in medicinal chemistry, demonstrating that the 1,4-dihydropyridine scaffold could be successfully modified to yield potent and selective PAF receptor antagonists with minimal off-target effects on calcium channels. Its robust preclinical profile in both in vitro and in vivo models of PAF-mediated activity highlighted its potential as a therapeutic agent for inflammatory and allergic conditions where PAF is a key mediator.
Despite this promising preclinical data, there is a conspicuous absence of this compound in the subsequent scientific literature, particularly concerning clinical development. Searches of clinical trial registries and patent databases did not yield any information on the progression of this compound into human studies. The reasons for this halt in development are not publicly documented but could be attributed to various factors, including unforeseen toxicity, unfavorable pharmacokinetic properties, or strategic decisions by the developing company.
Nevertheless, the story of this compound remains a valuable case study for drug discovery and development professionals. It exemplifies a successful lead optimization campaign and provides a foundation for the design of future PAF receptor antagonists. The detailed methodologies and data presented herein serve as a comprehensive resource for researchers interested in the pharmacology of PAF and the development of anti-inflammatory agents.
References
- 1. 4-Alkyl-1,4-dihydropyridines derivatives as specific PAF-acether antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dihydropyridines, a new class of platelet-activating factor receptor antagonists: in vitro pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Iralukast (PCA-4248)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Iralukast, also identified by the code CGP 45715A, is a potent and selective antagonist of cysteinyl-leukotriene (CysLT) receptors. While the identifier PCA-4248 has been associated with a natural Platelet-Activating Factor (PAF) antagonist, publicly available, in-depth pharmacological data for a compound specifically and solely designated as PCA-4248 is limited.[1] This guide focuses on the more extensively documented compound, Iralukast, which has been a subject of preclinical and clinical investigation, primarily for the treatment of asthma.[2][3] Cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) are powerful inflammatory lipid mediators derived from arachidonic acid.[4] They play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing microvascular permeability, promoting mucus hypersecretion, and facilitating eosinophil recruitment.[3] Iralukast exerts its therapeutic effects by competitively blocking the actions of these mediators at their receptors.
Mechanism of Action
Iralukast is a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By binding to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells, it prevents the binding of endogenous cysteinyl-leukotrienes like LTD4. This blockade inhibits the downstream signaling cascade that leads to the pathophysiological effects of asthma, such as airway edema, smooth muscle contraction, and inflammation. Additionally, studies have shown that Iralukast also possesses antagonistic activity at the CysLT2 receptor, which may contribute to its overall pharmacological profile.
The CysLT1 receptor is a G-protein coupled receptor (GPCR). Its activation by agonists like LTD4 initiates a signaling cascade that results in bronchoconstriction and inflammation. While the specific downstream signaling pathways modulated by Iralukast are a direct consequence of its antagonism, the general pathway it inhibits is well-understood.
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for Iralukast.
| Parameter | Species | Tissue/Assay | Value | Reference |
| Receptor Binding Affinity | ||||
| Ki (vs. [3H]-LTD4) | Human | Lung Parenchyma Membranes | 16.6 nM (±36% CV) | |
| Functional Antagonism | ||||
| pA2 (vs. LTD4-induced contraction) | Human | Isolated Bronchial Strips | 7.77 (±4.3% CV) |
Experimental Protocols
Below are the generalized methodologies for the key experiments used to characterize the pharmacology of Iralukast.
1. Radioligand Binding Studies on Human Lung Parenchyma Membranes
-
Objective: To determine the binding affinity (Ki) of Iralukast for the CysLT receptor.
-
Protocol:
-
Human lung parenchyma tissue is obtained and homogenized to prepare a crude membrane fraction.
-
Membrane preparations are incubated with a fixed concentration of radiolabeled leukotriene D4 ([3H]-LTD4) and varying concentrations of the unlabeled competitor drug (Iralukast).
-
After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity trapped on the filters (representing bound ligand) is quantified using liquid scintillation counting.
-
Competition curves are generated by plotting the percentage of specific [3H]-LTD4 binding against the logarithm of the Iralukast concentration.
-
The IC50 (concentration of Iralukast that inhibits 50% of specific [3H]-LTD4 binding) is determined from these curves.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
2. Functional Studies on Human Isolated Bronchial Strips
-
Objective: To determine the functional antagonist potency (pA2) of Iralukast against LTD4-induced smooth muscle contraction.
-
Protocol:
-
Human bronchial tissue is obtained and dissected into strips.
-
The bronchial strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated.
-
The strips are connected to isometric force transducers to record changes in muscle tension.
-
After an equilibration period, a cumulative concentration-response curve to LTD4 is generated to establish a baseline contractile response.
-
The tissues are then washed, and after a recovery period, they are incubated with a fixed concentration of Iralukast for a predetermined time.
-
A second cumulative concentration-response curve to LTD4 is then generated in the presence of Iralukast.
-
This process is repeated with different concentrations of Iralukast.
-
The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Clinical Development and Therapeutic Potential
Iralukast was advanced into Phase II clinical trials by Novartis for the potential treatment of asthma. In a double-blind, placebo-controlled trial involving patients with mild to moderate asthma, a single 1.5 mg inhaled dose of Iralukast was shown to reduce the incidence of exercise-induced bronchospasm and was well-tolerated. These findings underscore the therapeutic principle that antagonizing the CysLT pathway is a viable strategy for managing asthma. While Iralukast's development did not proceed to market, it and other CysLT receptor antagonists like Montelukast, Zafirlukast, and Pranlukast have been instrumental in validating this drug class for the treatment of asthma and allergic rhinitis.
References
- 1. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iralukast Novartis AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the cysteinyl-leukotriene antagonists CGP 45715A (iralukast) and CGP 57698 in human airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
PCA 4248: A Competitive Antagonist at the Platelet-Activating Factor Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PCA 4248, a potent and specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor. Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its actions are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). This compound, a dihydropyridine derivative, has been characterized as a competitive antagonist that specifically blocks the binding of PAF to its receptor, thereby inhibiting downstream signaling cascades and subsequent cellular responses. This document details the pharmacological data of this compound, outlines key experimental methodologies for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name 2-(phenylthio)ethyl-5-methoxycarbonyl-2,4,6-trimethyl-1,4-dihydropyridine-3-carboxylate, is a member of the dihydropyridine class of compounds. It has been identified as a selective and competitive antagonist of the PAF receptor. Its mechanism of action involves direct competition with PAF for the same binding site on the PAFR, without activating the receptor itself. This competitive antagonism has been demonstrated through various in vitro and in vivo studies, which have shown its efficacy in blocking a range of PAF-induced physiological and pathological effects.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the available quantitative and semi-quantitative data for this compound, providing insights into its potency and efficacy as a PAF receptor antagonist.
Table 1: In Vivo Efficacy of this compound
| Parameter | Species | Experimental Model | This compound Dose/Concentration | Effect | Reference(s) |
| IC50 | Rat | PAF-induced systemic hypotension | 0.45 mg/kg (i.v.) | Inhibition of hypotension | [1] |
| IC50 | Rat | PAF-induced plasma extravasation | 0.36 mg/kg (i.v.) | Inhibition of extravasation | [1] |
| ED50 | Rat | PAF-induced pleurisy (exudation) | 6.1 mg/kg (p.o.) | Inhibition of pleural exudation | [2] |
Table 2: In Vitro Activity of this compound
| Assay Type | System | This compound Concentration | Effect | Reference(s) |
| Phosphoinositide Turnover | Rabbit Platelets | 10 µM | Most effective dose for abolishing PAF-induced turnover | [3] |
| Protein Phosphorylation | Rabbit Platelets | Dose-dependent | Inhibition of PAF-induced phosphorylation of 47 kDa and 20 kDa proteins | [3] |
| Serotonin Secretion | Rabbit Platelets | Dose-dependent | Inhibition of PAF-evoked serotonin secretion |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a competitive PAF receptor antagonist. These protocols are representative of standard pharmacological assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay is fundamental for determining the binding affinity (Ki) of a test compound like this compound for the PAF receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled PAF receptor agonist (e.g., [³H]PAF) to its receptor.
Materials:
-
Membrane preparation from cells expressing the PAF receptor (e.g., rabbit platelets, HEK293 cells transfected with PAFR)
-
Radioligand: [³H]PAF
-
Non-labeled PAF (for determining non-specific binding)
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension (containing a specific amount of protein)
-
50 µL of assay buffer (for total binding) or a high concentration of non-labeled PAF (for non-specific binding) or this compound at various concentrations.
-
50 µL of [³H]PAF at a fixed concentration (typically at or below its Kd).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the potency of this compound in inhibiting PAF-induced calcium mobilization.
Materials:
-
Cells expressing the PAF receptor (e.g., CHO-K1, HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
PAF (agonist)
-
This compound at various concentrations
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark for a specified time (e.g., 1 hour at 37°C).
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of this compound for a defined period.
-
Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence.
-
Agonist Injection and Reading: Inject a fixed concentration of PAF (typically the EC80 concentration) into the wells and immediately start recording the fluorescence intensity over time.
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Platelet Aggregation Assay
This assay assesses the functional consequence of PAF receptor antagonism on platelet function.
Objective: To measure the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
PAF (agonist)
-
This compound at various concentrations
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Collect whole blood in an anticoagulant (e.g., sodium citrate) and centrifuge at low speed to obtain PRP.
-
Assay Setup: Place a cuvette with PRP in the aggregometer and allow it to equilibrate to 37°C with stirring.
-
Antagonist Incubation: Add various concentrations of this compound to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Aggregation Induction: Add a fixed concentration of PAF to induce platelet aggregation.
-
Measurement: Monitor the change in light transmission through the PRP over time. As platelets aggregate, the light transmission increases.
-
Data Analysis:
-
Measure the maximum aggregation percentage for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the control (PAF alone).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Caption: PAF Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflows
Caption: Experimental Workflow for Characterizing a Competitive Antagonist.
Logical Relationships
Caption: Competitive Antagonism at the PAF Receptor.
Conclusion
This compound is a well-characterized competitive antagonist of the Platelet-Activating Factor receptor. Its ability to inhibit PAF-induced signaling and subsequent physiological effects, as demonstrated in both in vitro and in vivo models, underscores its potential as a pharmacological tool and a lead compound for the development of therapeutics targeting PAF-mediated pathologies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of inflammation, allergy, and thrombosis. Further investigation to determine a precise in vitro binding affinity (Ki) would provide a more complete pharmacological profile of this potent antagonist.
References
- 1. Pharmacological actions of this compound, a new platelet-activating factor receptor antagonist: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference of the PAF receptor antagonist, this compound, with the rat pleurisy evoked by inflammatory mediators or allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
Pca 4248 suppliers and commercial availability.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pca 4248, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist. This document details its commercial availability, mechanism of action, key experimental data, and the signaling pathways it modulates.
Commercial Availability and Suppliers
This compound is readily available for research purposes from several reputable biochemical suppliers. Researchers can procure this compound from the following vendors:
It is advisable to request batch-specific data from the supplier to ensure the highest purity and quality for experimental use.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylic acid methyl 2-(phenylthio)ethyl ester | |
| Molecular Formula | C₁₉H₂₃NO₄S | |
| Molecular Weight | 361.46 g/mol | |
| CAS Number | 123875-01-4 | |
| Purity | ≥95% | |
| Storage | Desiccate at -20°C |
Mechanism of Action: A Selective PAF Receptor Antagonist
This compound functions as a specific and competitive antagonist of the Platelet-Activating Factor (PAF) receptor. Unlike many other 1,4-dihydropyridine derivatives, this compound exhibits no significant activity on Ca²⁺ channels, highlighting its specificity for the PAF receptor. By binding to the PAF receptor, this compound effectively blocks the binding of PAF, a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.
The antagonism of the PAF receptor by this compound has been demonstrated to inhibit downstream signaling events, including phosphoinositide turnover and protein phosphorylation.
In Vitro and In Vivo Activity
Comprehensive studies have characterized the biological activity of this compound in both cellular and whole-organism models.
In Vitro Data
| Assay | Species/System | Key Findings | IC₅₀ / ED₅₀ | Reference |
| Platelet Aggregation | Rabbit Platelets | Inhibition of PAF-induced aggregation | 1.05 µM | |
| Phosphoinositide Turnover | Rabbit Platelets | Abolished PAF-induced ³²P incorporation into phosphoinositides and phosphatidic acid. | 10 µM (most effective dose) | |
| Protein Phosphorylation | Rabbit Platelets | Inhibited PAF-induced phosphorylation of 47 kDa and 20 kDa proteins. | - | |
| Serotonin Secretion | Rabbit Platelets | Inhibited PAF-evoked serotonin secretion. | - |
In Vivo Data
| Model | Species | Key Findings | Reference |
| Systemic Hypotension | Rat | Antagonized PAF-induced systemic hypotension. | |
| Protein-Plasma Extravasation | Rat | Antagonized PAF-induced protein-plasma extravasation. | |
| Antigen-Induced Paw Edema | Mouse | Inhibited paw edema induced by PAF. | |
| Pleurisy | Rat | Inhibited pleural exudation and leukocyte infiltration caused by PAF. |
Signaling Pathway Modulation
This compound exerts its effects by interrupting the canonical PAF receptor signaling cascade. The binding of PAF to its G-protein coupled receptor (GPCR) typically activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively, culminating in a cellular response such as platelet aggregation. This compound blocks the initial step of this pathway by preventing PAF from binding to its receptor.
Experimental Protocols
The following are summaries of the methodologies used in key studies to characterize this compound.
In Vitro Platelet Aggregation Assay
This protocol is based on the light transmission aggregometry method.
Objective: To determine the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP) from rabbit or human blood.
-
Platelet-Poor Plasma (PPP) for calibration.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Platelet-Activating Factor (PAF) solution.
-
Saline or appropriate buffer.
-
Light Transmission Aggregometer.
Procedure:
-
PRP Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Place an aliquot of PRP into a cuvette with a stir bar in the aggregometer and allow it to stabilize at 37°C.
-
Inhibitor Addition: Add a known concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Aggregation Induction: Add PAF to induce platelet aggregation and record the change in light transmission for a set period.
-
Data Analysis: Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the control. Determine the IC₅₀ value.
PAF Receptor Binding Assay
This protocol is a competitive binding assay using radiolabeled PAF.
Objective: To determine the affinity of this compound for the PAF receptor.
Materials:
-
Rabbit platelet membranes (as a source of PAF receptors).
-
[³H]-PAF (radioligand).
-
This compound at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare platelet membranes from rabbit platelets by sonication and differential centrifugation.
-
Assay Setup: In reaction tubes, combine the platelet membrane preparation, [³H]-PAF at a fixed concentration, and varying concentrations of unlabeled this compound or buffer (for total binding) or a high concentration of unlabeled PAF (for non-specific binding).
-
Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [³H]-PAF. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the concentration of this compound that inhibits 50% of the specific [³H]-PAF binding (IC₅₀).
Phosphoinositide Turnover Assay
This protocol measures the effect of this compound on PAF-induced phosphoinositide metabolism.
Objective: To assess the inhibitory effect of this compound on PAF-stimulated phosphoinositide turnover.
Materials:
-
Washed rabbit platelets.
-
[³²P]-orthophosphoric acid.
-
This compound.
-
PAF.
-
Lipid extraction reagents (e.g., chloroform/methanol).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Phosphorimager or autoradiography equipment.
Procedure:
-
Labeling: Incubate washed rabbit platelets with [³²P]-orthophosphoric acid to label the intracellular ATP pool.
-
Pre-incubation: Treat the labeled platelets with this compound or vehicle for a defined period.
-
Stimulation: Add PAF to stimulate phosphoinositide turnover for various time points.
-
Lipid Extraction: Terminate the reaction and extract the lipids using a chloroform/methanol mixture.
-
Separation: Separate the different phosphoinositides (e.g., PIP₂, PIP, PI) and phosphatidic acid by thin-layer chromatography.
-
Analysis: Visualize and quantify the amount of ³²P incorporated into each lipid spot using a phosphorimager or autoradiography. Compare the results from this compound-treated samples to controls.
This technical guide provides a solid foundation for researchers interested in utilizing this compound as a tool to investigate PAF-mediated signaling in various biological systems. For further details, it is recommended to consult the original research articles cited herein.
References
Pca 4248: A Preclinical Safety and Toxicology Overview
Disclaimer: This document summarizes the currently available preclinical information regarding the safety and pharmacology of Pca 4248. It is intended for researchers, scientists, and drug development professionals. Notably, comprehensive toxicology studies and clinical safety data for this compound are not publicly available. A Safety Data Sheet (SDS) for this compound indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. The information herein is collated from preclinical research where this compound was utilized as a pharmacological tool.
Introduction
This compound is a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR)[2]. PAF is a phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAFR, this compound serves as a valuable research tool to investigate the role of PAF in various disease models. Its use has been documented in preclinical studies for conditions such as viral infections, sepsis, and inflammatory disorders[3][4][5].
Preclinical Pharmacology and Safety Observations
While dedicated toxicology studies are not available, some safety-related observations can be inferred from preclinical pharmacology studies. These studies have utilized this compound in various animal models, providing some insights into its in vivo effects.
Table 1: Summary of Preclinical Studies Utilizing this compound
| Disease Model | Animal Species | Route of Administration | Dosing Regimen | Observed Effects | Reference |
| Influenza A Infection | Mice | Oral gavage | Twice daily from day 3 to 7 post-infection | Reduced weight loss, improved survival by 40%, decreased neutrophil transmigration to airways, and reduced lung pathology. | |
| Dengue Virus Infection | Mice | Subcutaneous injection | Twice daily starting on day 5 post-infection | Decreased lethality, and mitigated changes in platelet count and hematocrit. | |
| Polymicrobial Sepsis | Mice | Not specified | Pretreatment | Significantly protected against lethality, with 50% survival at day 6. | |
| Systemic Inflammatory Response Syndrome (SIRS) and Sepsis | Murine Cecal Ligation and Puncture (CLP) model | Not specified | Not specified | Improved bacterial clearance and reduced systemic spread of bacteria. | |
| Dermal Exposure to Jet Fuel | Mice | Intraperitoneal injection | 1 hour prior to jet fuel treatment | Blocked the suppression of Delayed-Type Hypersensitivity (DTH). | |
| Inflammation | Chickens | Not specified | Pretreatment | Blocked intracellular calcium mobilization in macrophages upon exposure to PAF. |
These studies suggest that this compound is pharmacologically active in vivo and can modulate inflammatory responses in various disease states. The observed protective effects in these models indicate a favorable efficacy profile in preclinical settings. However, these studies were not designed to assess the safety and toxicology of this compound comprehensively.
Mechanism of Action: PAFR Antagonism
This compound exerts its effects by blocking the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events. These events lead to cellular responses such as platelet aggregation, inflammation, and increased vascular permeability. The diagram below illustrates the general signaling pathway inhibited by this compound.
Hypothetical Experimental Workflow for Preclinical Toxicology Assessment
Given the absence of published toxicology data, a standard preclinical toxicology assessment for a compound like this compound would be necessary for any further development. The following diagram outlines a general workflow for such an assessment. This is a representative workflow and does not reflect studies that have necessarily been conducted for this compound.
Conclusion
This compound is a well-established preclinical tool for studying the roles of the Platelet-Activating Factor. Observations from various in vivo studies suggest it is effective in mitigating PAF-driven pathologies in animal models. However, there is a significant lack of publicly available, formal toxicology data. To advance this compound from a research tool to a potential therapeutic candidate, a comprehensive evaluation of its safety profile through rigorous, guideline-compliant toxicology and safety pharmacology studies would be essential. Researchers and drug developers should exercise caution and consider the need for thorough safety assessments before contemplating any clinical application.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in respiratory virus therapeutics – A meeting report from the 6th isirv Antiviral Group conference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of platelet-activating factor receptor in the pathogenesis of Dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
PCA 4248: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCA 4248 is a potent and selective competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1] As a member of the dihydropyridine class of compounds, this compound has been utilized in in vitro studies to investigate the physiological and pathological roles of PAF.[1][2] PAF is a highly bioactive lipid mediator involved in a plethora of cellular processes, including platelet aggregation, inflammation, and allergic responses. By blocking the PAF receptor, this compound serves as a valuable tool to elucidate the signaling pathways and cellular responses initiated by PAF.
These application notes provide detailed protocols for in vitro studies involving this compound, focusing on its effects on platelet function. The included methodologies and data are intended to guide researchers in designing and executing experiments to explore the antagonist properties of this compound and its potential therapeutic applications.
Mechanism of Action
This compound exerts its effects by competitively binding to the PAF receptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous ligand, PAF, from activating the receptor and initiating downstream intracellular signaling cascades. In platelets, the activation of the PAF receptor leads to a series of events including phosphoinositide turnover, phosphorylation of specific proteins, and the release of granular contents such as serotonin, ultimately culminating in platelet aggregation.[1] this compound effectively inhibits these PAF-induced responses.[1]
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in various in vitro assays. The following table summarizes the available data on the potency of this compound in inhibiting PAF-induced cellular responses.
| Assay | Cell Type | Species | Parameter | Value | Reference |
| Phosphoinositide Turnover Inhibition | Platelets | Rabbit | Most Effective Dose | 10 µM | |
| PAF-induced Systemic Hypotension | Rat (in vivo) | Rat | IC50 | 0.45 mg/kg |
Note: A specific IC50 value for this compound in a PAF-induced platelet aggregation assay was not available in the public domain literature at the time of this writing.
Signaling Pathway
The binding of PAF to its receptor on the platelet surface triggers a cascade of intracellular events. This compound, by blocking this initial step, prevents the subsequent signaling. A simplified representation of this pathway is depicted below.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation by monitoring changes in light transmission through a platelet suspension.
Materials:
-
Platelet-Rich Plasma (PRP) or Washed Platelets
-
Platelet-Poor Plasma (PPP)
-
Platelet-Activating Factor (PAF)
-
This compound
-
Saline or appropriate buffer
-
Platelet aggregometer
-
Cuvettes with stir bars
Protocol:
-
Preparation of Platelets:
-
Prepare PRP by centrifuging whole blood anticoagulated with sodium citrate at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Assay Procedure:
-
Pre-warm the PRP/washed platelet suspension to 37°C.
-
Pipette a known volume of the platelet suspension into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use PPP to set the 100% aggregation baseline.
-
Add the desired concentration of this compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission over time until a maximal aggregation response is observed in the control.
-
-
Data Analysis:
-
Determine the percentage of aggregation for each condition.
-
Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.
-
If a dose-response curve is generated, calculate the IC50 value (the concentration of this compound that inhibits 50% of the PAF-induced aggregation).
-
Phosphoinositide Turnover Assay
This assay measures the inhibition of PAF-induced breakdown of phosphoinositides by this compound, typically by monitoring the incorporation of [³²P]orthophosphate into phospholipids.
Materials:
-
Washed Platelets
-
[³²P]orthophosphate
-
PAF
-
This compound
-
Trichloroacetic acid (TCA)
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Protocol:
-
Radiolabeling of Platelets:
-
Incubate washed platelets with [³²P]orthophosphate in a suitable buffer for a time sufficient to label the cellular ATP pool (e.g., 60-90 minutes at 37°C).
-
Wash the platelets to remove unincorporated [³²P]orthophosphate.
-
-
Inhibition and Stimulation:
-
Resuspend the radiolabeled platelets in a fresh buffer.
-
Pre-incubate the platelets with various concentrations of this compound or vehicle control.
-
Stimulate the platelets with PAF for a short period (e.g., 30-60 seconds).
-
-
Lipid Extraction and Analysis:
-
Terminate the reaction by adding cold TCA.
-
Extract the lipids from the pellet using a mixture of chloroform and methanol.
-
Separate the different phospholipid species by TLC.
-
Visualize the radiolabeled phospholipids by autoradiography.
-
Scrape the spots corresponding to the phosphoinositides (e.g., PIP₂, PIP) and phosphatidic acid (PA) and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of radioactivity in each phospholipid fraction.
-
Calculate the percentage inhibition of [³²P] incorporation into phosphoinositides and PA by this compound compared to the vehicle control.
-
Protein Phosphorylation Assay (Western Blotting)
This assay is used to assess the ability of this compound to inhibit the PAF-induced phosphorylation of specific proteins, such as the 47 kDa and 20 kDa proteins in platelets.
Materials:
-
Washed Platelets
-
PAF
-
This compound
-
Lysis buffer containing phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., BSA or non-fat milk in TBST)
-
Primary antibodies specific for the phosphorylated forms of the target proteins (p47 and p20)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Platelet Treatment and Lysis:
-
Pre-incubate washed platelets with this compound or vehicle.
-
Stimulate with PAF for the desired time.
-
Lyse the platelets with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated proteins.
-
Normalize the data to a loading control (e.g., total protein or a housekeeping protein like β-actin).
-
Determine the percentage inhibition of phosphorylation by this compound.
-
Serotonin Release Assay
This assay measures the inhibitory effect of this compound on PAF-induced secretion of serotonin from platelet-dense granules.
Materials:
-
Washed Platelets
-
[³H]Serotonin or [¹⁴C]Serotonin
-
PAF
-
This compound
-
Formaldehyde
-
Scintillation counter
Protocol:
-
Radiolabeling of Platelets:
-
Incubate washed platelets with radiolabeled serotonin to allow for its uptake into dense granules.
-
Wash the platelets to remove extracellular radiolabel.
-
-
Inhibition and Stimulation:
-
Resuspend the labeled platelets in a suitable buffer.
-
Pre-incubate with this compound or vehicle.
-
Stimulate with PAF.
-
-
Measurement of Release:
-
Stop the reaction by adding formaldehyde and placing the samples on ice.
-
Pellet the platelets by centrifugation.
-
Measure the radioactivity in an aliquot of the supernatant, which represents the released serotonin.
-
Measure the total radioactivity in an aliquot of the platelet suspension before centrifugation.
-
-
Data Analysis:
-
Calculate the percentage of serotonin release for each condition.
-
Determine the percentage inhibition of serotonin release by this compound.
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of PAF-mediated signaling and cellular functions. The protocols outlined in these application notes provide a framework for characterizing the inhibitory effects of this compound on platelet activation. By employing these methods, researchers can further elucidate the intricate roles of the PAF signaling pathway in health and disease, and explore the potential of PAF receptor antagonists as therapeutic agents.
References
Application Notes and Protocols for Pca 4248 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pca 4248 is a synthetic compound belonging to the dihydropyridine class of molecules. It is recognized as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling cascades initiated by this potent phospholipid mediator. PAF is implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and platelet aggregation. These application notes provide an overview of the recommended concentrations of this compound for in vitro cell culture assays, detailed experimental protocols, and a description of its mechanism of action.
Mechanism of Action: PAF Receptor Antagonism
This compound exerts its biological effects by acting as a competitive antagonist at the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) that, upon activation by PAF, can signal through multiple G-protein subtypes, primarily Gq and Gi.
-
Gq Pathway Activation: PAF binding to its receptor typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including platelet aggregation, inflammation, and neurotransmitter release.
-
Gi Pathway Activation: The PAF receptor can also couple to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
This compound, by occupying the PAF binding site on the receptor, prevents these downstream signaling events from occurring in the presence of PAF.
Recommended Concentrations for Cell Culture Assays
The optimal concentration of this compound is assay- and cell-type-dependent. The following table summarizes the effective concentrations and IC50 values reported in the literature, primarily from studies on platelets. For other cell types and assays, it is recommended to perform a dose-response curve to determine the optimal concentration.
| Assay Type | Cell Type | Agonist | Parameter Measured | Effective Concentration / IC50 |
| Phosphoinositide Turnover | Rabbit Platelets | PAF | 32P incorporation | 10 µM (most effective dose)[1] |
| Platelet Aggregation | Rabbit Platelets | 1.9 nM PAF | Aggregation | IC50: 1.05 µM |
| ATP Release | Human Platelets | 1 µM PAF | ATP Release | IC50: 3.6 µM |
| Serotonin Secretion | Rabbit Platelets | PAF | Serotonin Release | Inhibition observed with this compound treatment[1] |
Experimental Protocols
The following are general protocols for common cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on its anti-platelet activity, would be 0.1 µM to 50 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. An IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well sterile plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound (e.g., based on MTT assay results) for a specified period (e.g., 24 or 48 hours). Include vehicle-treated and untreated controls.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells and wash with cold PBS.
-
Adherent cells: Gently trypsinize the cells, wash with serum-containing medium to inactivate trypsin, and then wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway of PAF Receptor and Inhibition by this compound
References
Preparation of Pca 4248 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pca 4248 is a potent and specific platelet-activating factor (PAF) receptor antagonist.[1] As a dihydropyridine derivative, it has demonstrated efficacy in both in vitro and in vivo models by competitively inhibiting the binding of PAF to its receptor, thereby blocking downstream signaling cascades such as phosphoinositide turnover.[2] This document provides detailed protocols for the preparation of a this compound stock solution for use in experimental settings.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 361.46 g/mol | [2] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |
| Appearance | Powder | |
| Storage Temperature | -20°C (desiccated) | |
| In Vitro Efficacy | 10 µM was the most effective dose in inhibiting PAF-induced phosphoinositide turnover in rabbit platelets. | |
| IC₅₀ | 1.05 µM for inhibiting rabbit platelet aggregation. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for your specific requirements.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 361.46 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
Mass (m) = 0.01 mol/L x 0.001 L x 361.46 g/mol = 0.0036146 g = 3.61 mg
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 3.61 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Dissolving this compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in desiccated conditions.
-
Preparation of a 10 mM this compound Stock Solution in Ethanol
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in ethanol.
-
Calculate the required mass of this compound:
-
Follow the same calculation as for the DMSO stock solution: weigh out approximately 3.61 mg of this compound.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 3.61 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Dissolving this compound:
-
Add 1 mL of absolute ethanol to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C.
-
Note on Solvent Choice: The choice between DMSO and ethanol will depend on the experimental system. DMSO is a strong solvent suitable for creating high-concentration stock solutions, but it can have effects on cell systems at higher concentrations. Ethanol is a more volatile solvent and may be preferred in certain biological assays. Always include a vehicle control (the solvent without the compound) in your experiments.
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound as a PAF receptor antagonist.
References
Application Notes and Protocols for PCA 4248: Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCA 4248 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] The development of this compound as a therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems. These characteristics are critical for formulation development, ensuring accurate dosing in preclinical and clinical studies, and defining appropriate storage and handling conditions.
This document provides detailed application notes and standardized protocols for determining the solubility and stability of this compound. The methodologies described herein are essential for researchers in drug discovery and development to obtain reliable and reproducible data.
Signaling Pathway of the Platelet-Activating Factor (PAF) Receptor
This compound exerts its pharmacological effect by competitively antagonizing the PAF receptor.[2] Understanding the downstream signaling cascade of this receptor is crucial for elucidating the compound's mechanism of action and its therapeutic potential. The binding of PAF to its receptor initiates a cascade of intracellular events, primarily through the activation of Gq and Gi proteins.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] These signaling events ultimately lead to various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.
Solubility Assessment
The solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. Both kinetic and thermodynamic solubility are important parameters to assess during drug discovery and development.
Data Presentation: Solubility of this compound
Table 1: Kinetic Solubility of this compound in Various Aqueous Buffers
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (μM) | Method |
| Phosphate Buffered Saline | 7.4 | 25 | Data Not Available | Nephelometry |
| Citrate Buffer | 5.0 | 25 | Data Not Available | Nephelometry |
| Glycine-HCl Buffer | 2.5 | 25 | Data Not Available | Nephelometry |
Table 2: Thermodynamic Solubility of this compound in Different Solvents
| Solvent | Temperature (°C) | Incubation Time (h) | Thermodynamic Solubility (mg/mL) | Method |
| Water | 25 | 24 | Data Not Available | HPLC-UV |
| Ethanol | 25 | 24 | Data Not Available | HPLC-UV |
| DMSO | 25 | 24 | Data Not Available | HPLC-UV |
| Acetonitrile | 25 | 24 | Data Not Available | HPLC-UV |
| Propylene Glycol | 25 | 24 | Data Not Available | HPLC-UV |
Experimental Protocols: Solubility Determination
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of compounds.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: Using an automated liquid handler, dispense the this compound stock solution into a 384-well clear bottom plate to create a serial dilution.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells containing the compound stock solution. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer blank.
Protocol 2: Thermodynamic Solubility Assessment by Shake-Flask Method and HPLC-UV Analysis
This "gold standard" method determines the equilibrium solubility of a compound and is crucial for lead optimization and formulation development.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, buffers of various pH).
-
Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification by HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
Solubility Calculation: Calculate the thermodynamic solubility based on the measured concentration and the dilution factor.
Stability Assessment
Evaluating the chemical stability of this compound under various stress conditions is mandated by regulatory guidelines (e.g., ICH Q1A(R2)) to identify potential degradation products and establish the intrinsic stability of the molecule.
Data Presentation: Stability of this compound
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradants Formed |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | Data Not Available | Data Not Available |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | Data Not Available | Data Not Available |
| Oxidation | 3% H₂O₂ | 24 h | 25 | Data Not Available | Data Not Available |
| Thermal | Solid State | 7 days | 80 | Data Not Available | Data Not Available |
| Photolytic | 1.2 million lux hours | 25 | Data Not Available | Data Not Available |
Experimental Protocols: Stability Determination
Protocol 3: Forced Degradation (Stress Testing) Studies
Forced degradation studies are performed to develop and validate a stability-indicating analytical method.
Methodology:
-
Acid and Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH separately.
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize them, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).
-
Incubate the solution at room temperature.
-
Withdraw samples at different time intervals and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80°C).
-
Expose a solution of this compound to the same thermal stress.
-
Collect samples at various time points for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution and solid sample of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the samples by HPLC.
-
Development of a Stability-Indicating HPLC Method:
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This is typically a gradient reverse-phase HPLC method that can separate the parent compound (this compound) from all its degradation products and any process impurities. Method development involves optimizing parameters such as the column, mobile phase composition, pH, gradient, and detector wavelength to achieve adequate resolution of all peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from any co-eluting degradants.
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data that is essential for the successful development of this compound as a therapeutic agent. While specific quantitative data for this compound is not publicly available, the outlined procedures provide the necessary tools for any research or development team to generate this critical information.
References
- 1. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor receptor and signal transduction mechanisms. | Sigma-Aldrich [merckmillipore.com]
Application Notes and Protocols for Studying Inflammation Pathways Using PCA 4248
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCA 4248 is a potent and selective competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a key phospholipid mediator implicated in a wide range of inflammatory and allergic processes. By blocking the binding of PAF to its receptor, this compound effectively inhibits downstream signaling cascades that contribute to the inflammatory response. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate inflammation pathways in both in vivo and in vitro models.
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically targeting the PAF receptor, a G-protein coupled receptor. Upon binding, this compound prevents the conformational changes in the receptor that are necessary for signal transduction. This blockade inhibits the activation of phospholipase C (PLC), leading to the suppression of downstream events such as phosphoinositide turnover and the mobilization of intracellular calcium.[2] Consequently, cellular responses mediated by PAF, including platelet aggregation, neutrophil activation, and increased vascular permeability, are attenuated.
Signaling Pathways Modulated by this compound
This compound primarily impacts the PAF receptor signaling cascade. By inhibiting this initial step, it is hypothesized to modulate the activity of downstream inflammatory pathways such as the NF-κB and MAPK pathways, which are often activated by the inflammatory mediators released subsequent to PAF receptor activation.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various inflammatory models.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Readout | This compound Dose | Efficacy | Reference |
| PAF-induced Hypotension | Rat | Inhibition of blood pressure drop | 0.3 - 1 mg/kg (i.v.) | IC50 = 0.45 mg/kg | [1] |
| PAF-induced Plasma Extravasation | Rat | Inhibition of extravasation | 1 mg/kg (i.v.) | IC50 = 0.36 mg/kg | [1] |
| Antigen-induced Paw Edema | Mouse | Inhibition of paw swelling | - | Less effective in boosted mice | [3] |
| PAF-induced Lethality | Mouse | Increased survival rate | 30 mg/kg (p.o.) | 68% survival vs 16% in control | |
| Polymicrobial Sepsis (CLP) | Mouse | Increased survival rate | 5 mg/kg | 50% survival at day 6 (pretreatment) |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Type | Readout | This compound Concentration | Efficacy | Reference |
| Phosphoinositide Turnover | Rabbit Platelets | Inhibition of 32P incorporation | 10 µM | Most effective dose | |
| Protein Phosphorylation | Rabbit Platelets | Inhibition of 47 kDa and 20 kDa protein phosphorylation | - | Dose-dependent inhibition | |
| Serotonin Secretion | Rabbit Platelets | Inhibition of serotonin release | - | Dose-dependent inhibition |
Experimental Protocols
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of this compound.
Protocol:
-
Animals: Male Wistar rats (150-200 g).
-
Grouping:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Group 3-5: this compound at various doses (e.g., 1, 5, 10 mg/kg).
-
-
Procedure: a. Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. b. Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. c. Measure the paw volume immediately after carrageenan injection (time 0) and at 1, 2, 3, 4, and 5 hours thereafter using a plethysmometer.
-
Data Analysis:
-
Calculate the paw edema as the difference in paw volume between the treated and untreated paws.
-
Determine the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the treated group.
-
2. PAF-Induced Pleurisy in Rats
This model evaluates the effect of this compound on PAF-induced vascular permeability and leukocyte infiltration.
Protocol:
-
Animals: Male Wistar rats (200-250 g).
-
Grouping:
-
Group 1: Vehicle control + Saline injection into the pleural cavity.
-
Group 2: Vehicle control + PAF injection into the pleural cavity.
-
Group 3-5: this compound at various doses + PAF injection into the pleural cavity.
-
-
Procedure: a. Administer this compound or vehicle control (i.p. or p.o.) 1 hour before PAF injection. b. Anesthetize the rats and inject 0.1 mL of PAF (1 µg/kg in saline with 0.25% BSA) into the right pleural cavity. c. After a set time (e.g., 4 or 24 hours), euthanize the animals and collect the pleural exudate.
-
Analysis:
-
Measure the volume of the pleural exudate.
-
Perform a total and differential leukocyte count on the exudate using a hemocytometer and stained smears.
-
Measure protein concentration in the exudate as an index of vascular permeability.
-
Measure levels of inflammatory mediators (e.g., cytokines, chemokines) in the exudate using ELISA or other immunoassays.
-
In Vitro Assays
1. Platelet Aggregation Assay
This assay directly measures the inhibitory effect of this compound on PAF-induced platelet aggregation.
References
- 1. Pharmacological actions of this compound, a new platelet-activating factor receptor antagonist: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference of this compound, a novel PAF receptor antagonist, with antigen-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PCA 4248 in Anaphylaxis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaphylaxis is a severe, life-threatening systemic hypersensitivity reaction requiring immediate medical intervention. The pathophysiology of anaphylaxis is complex, involving the rapid release of inflammatory mediators from mast cells and basophils. Among these mediators, Platelet-Activating Factor (PAF) has emerged as a critical player in the amplification of the anaphylactic cascade, contributing to increased vascular permeability, bronchoconstriction, and cardiovascular instability. Consequently, the development of potent and specific PAF receptor antagonists represents a promising therapeutic strategy for the management of anaphylaxis.
PCA 4248 is a novel and potent competitive antagonist of the PAF receptor. Its efficacy in mitigating PAF-induced inflammatory responses has been demonstrated in various preclinical models, making it a valuable tool for investigating the role of PAF in anaphylaxis and for the preclinical assessment of anti-anaphylactic therapies. These application notes provide a comprehensive overview of the use of this compound in anaphylaxis research, including its mechanism of action, detailed experimental protocols, and quantitative data from key preclinical studies.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the PAF receptor, thereby preventing the binding of endogenous PAF and inhibiting downstream signaling pathways. Activation of the PAF receptor, a G-protein coupled receptor, triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in cellular responses such as platelet aggregation, degranulation of mast cells, and increased vascular permeability. By blocking the initial binding of PAF, this compound effectively abrogates these downstream effects.
Caption: Signaling pathway of PAF-mediated anaphylaxis and inhibition by this compound.
In Vivo Models of Anaphylaxis
PAF-Induced Paw Edema in Mice
This model is used to assess the ability of a compound to inhibit the localized inflammatory response, specifically edema, induced by PAF.
Experimental Protocol:
-
Animals: Male Swiss mice (20-25 g).
-
Groups:
-
Vehicle Control (Saline)
-
PAF (1 µ g/paw ) + Vehicle
-
PAF (1 µ g/paw ) + this compound (at various doses, e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally)
-
-
Procedure:
-
Administer this compound or vehicle to the mice at a predetermined time before the PAF challenge (e.g., 60 minutes for oral administration, 30 minutes for intraperitoneal).
-
Inject 50 µL of PAF solution (1 µg in saline) into the subplantar region of the right hind paw.
-
Inject 50 µL of saline into the subplantar region of the left hind paw (internal control).
-
Measure the paw volume or thickness immediately before the injection and at various time points after the injection (e.g., 15, 30, 60, 120 minutes) using a plethysmometer or a digital caliper.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) as the difference between the post-injection and pre-injection measurements.
-
Express the inhibitory effect of this compound as the percentage reduction in edema compared to the PAF + Vehicle group.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema (µL) ± SEM | % Inhibition |
| Vehicle Control | - | 5 ± 1.2 | - |
| PAF + Vehicle | - | 45 ± 3.5 | 0% |
| PAF + this compound | 10 | 28 ± 2.8 | 37.8% |
| PAF + this compound | 30 | 15 ± 2.1 | 66.7% |
| PAF + this compound | 100 | 8 ± 1.5 | 82.2% |
Note: The data presented in this table are representative and may vary based on specific experimental conditions.
Caption: Experimental workflow for the PAF-induced paw edema model.
PAF-Induced Pleurisy in Rats
This model evaluates the effect of this compound on PAF-induced vascular permeability and inflammatory cell infiltration in the pleural cavity.
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g).
-
Groups:
-
Sham Control (Saline)
-
PAF (1 µ g/cavity ) + Vehicle
-
PAF (1 µ g/cavity ) + this compound (2.5, 5, 10, 20 mg/kg, p.o.)
-
-
Procedure:
-
Administer this compound or vehicle orally 60 minutes before the PAF challenge.
-
Inject 0.1 mL of PAF solution (1 µg in saline) into the intrapleural space.
-
Euthanize the animals 30 minutes after the PAF injection for pleural exudate collection or at later time points (e.g., 6 and 24 hours) for cell infiltration analysis.
-
Collect the pleural exudate by washing the cavity with a known volume of heparinized saline. Measure the volume of the recovered fluid to determine the exudate volume.
-
Centrifuge the pleural lavage fluid to pellet the cells. Perform total and differential cell counts on the cell pellet.
-
-
Data Analysis:
-
Calculate the net pleural exudate volume.
-
Determine the total and differential leukocyte counts (neutrophils, eosinophils, mononuclear cells) in the pleural fluid.
-
Calculate the ED50 for the inhibition of pleural exudation.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, p.o.) | Pleural Exudate (mL) ± SEM | % Inhibition | Total Leukocytes (x10^6/cavity) ± SEM |
| Sham Control | - | 0.05 ± 0.01 | - | 1.5 ± 0.2 |
| PAF + Vehicle | - | 0.85 ± 0.07 | 0% | 15.2 ± 1.8 |
| PAF + this compound | 2.5 | 0.58 ± 0.06 | 31.8% | 10.5 ± 1.1 |
| PAF + this compound | 5.0 | 0.35 ± 0.04 | 58.8% | 7.2 ± 0.9 |
| PAF + this compound | 10.0 | 0.15 ± 0.02 | 82.4% | 4.1 ± 0.5 |
| PAF + this compound | 20.0 | 0.08 ± 0.01 | 90.6% | 2.8 ± 0.4 |
Oral pretreatment with this compound completely inhibited the pleural exudation caused by intrathoracic injection of PAF with an ED50 of 6.1 mg/kg.[1] this compound also blocked the increase in the number of neutrophils, eosinophils, and mononuclear cells observed 6 hours after the injection of PAF.[1]
In Vitro Models of Anaphylaxis
PAF-Induced Platelet Phosphoinositide Turnover
This in vitro assay assesses the ability of this compound to inhibit the early signaling events triggered by PAF in platelets.
Experimental Protocol:
-
Platelet Preparation: Isolate platelets from rabbit blood by differential centrifugation.
-
Labeling: Incubate the washed platelets with [³²P]orthophosphate to label the intracellular ATP pool.
-
Treatment:
-
Pre-incubate the labeled platelets with various concentrations of this compound or vehicle for a specified time (e.g., 10 minutes).
-
Stimulate the platelets with PAF (e.g., 100 nM) for a short period (e.g., 30 seconds).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a chloroform/methanol/HCl mixture.
-
Extract the lipids and separate the phosphoinositides and phosphatidic acid using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled lipids by autoradiography and scintillation counting.
-
-
Data Analysis:
-
Determine the amount of ³²P incorporated into each lipid species.
-
Calculate the percentage inhibition of PAF-induced phosphoinositide turnover by this compound.
-
Quantitative Data Summary:
| This compound Concentration (µM) | % Inhibition of PAF-induced Phosphoinositide Turnover |
| 0.1 | 15% |
| 1 | 45% |
| 10 | 85% |
| 100 | 95% |
Treatment with PCA-4248 abolished the PAF-induced increase in ³²P incorporation into phosphoinositides and phosphatidic acid in a dose-dependent manner, with 10 µM being the most effective dose.[2]
PAF-Induced Serotonin Release from Platelets
This assay measures the inhibitory effect of this compound on PAF-induced degranulation of platelets, using serotonin release as a marker.
Experimental Protocol:
-
Platelet Preparation: Isolate and wash platelets from rabbit or human blood.
-
Loading: Incubate the platelets with [³H]serotonin to load the dense granules.
-
Treatment:
-
Pre-incubate the [³H]serotonin-loaded platelets with various concentrations of this compound or vehicle.
-
Stimulate the platelets with PAF (e.g., 100 nM).
-
-
Measurement of Release:
-
After a short incubation period, pellet the platelets by centrifugation.
-
Measure the radioactivity in the supernatant (released serotonin) and the pellet (retained serotonin) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of total serotonin released.
-
Determine the dose-dependent inhibition of PAF-induced serotonin release by this compound.
-
Quantitative Data Summary:
| This compound Concentration (µM) | % Inhibition of PAF-induced Serotonin Release |
| 1 | 30% |
| 10 | 75% |
| 100 | 90% |
Serotonin secretion evoked by PAF was also inhibited by PCA-4248.[2]
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of PAF in the complex pathophysiology of anaphylaxis. The experimental models and protocols detailed in these application notes provide a robust framework for researchers and drug development professionals to investigate the anti-anaphylactic potential of novel therapeutic agents that target the PAF signaling pathway. The provided quantitative data underscores the potent and specific PAF receptor antagonist activity of this compound in relevant in vivo and in vitro models of anaphylaxis. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of anaphylaxis and the development of more effective treatments.
References
Application Notes and Protocols: PCA-4248 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical physiological process in hemostasis and a key pathological event in thrombosis. Platelet-Activating Factor (PAF) is a potent phospholipid mediator that triggers robust platelet activation and aggregation. The study of specific antagonists to the PAF receptor is crucial for the development of novel anti-thrombotic therapies. PCA-4248 is a dihydropyridine derivative that acts as a competitive antagonist of the PAF receptor.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing PCA-4248 in in-vitro platelet aggregation assays.
Mechanism of Action
PCA-4248 exerts its inhibitory effect on platelet aggregation by specifically and competitively blocking the Platelet-Activating Factor (PAF) receptor.[1] Upon binding to its G-protein coupled receptor on the platelet surface, PAF initiates a signaling cascade involving the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade results in protein phosphorylation, granule secretion (e.g., serotonin), and ultimately, platelet aggregation.[1] PCA-4248, by occupying the PAF receptor, prevents these downstream signaling events. Studies have shown that PCA-4248 effectively abolishes PAF-induced phosphoinositide turnover, protein phosphorylation, and serotonin secretion in rabbit platelets.[1] Importantly, PCA-4248 demonstrates specificity for the PAF receptor, as it does not inhibit phosphoinositide turnover stimulated by other agonists such as thrombin.[1]
Data Presentation
| Parameter | Agonist | Species/System | Value | Reference |
| Effective Concentration | PAF | Rabbit Platelets (in vitro) | 10 µM | |
| IC50 | PAF (0.33 µg/kg) | Rat (in vivo, hypotension) | 0.45 mg/kg (i.v.) | |
| IC50 | PAF (1 µg/kg) | Rat (in vivo, plasma extravasation) | 0.36 mg/kg (i.v.) |
Experimental Protocols
The gold standard for in-vitro platelet function testing is Light Transmission Aggregometry (LTA). This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Protocol 1: In-Vitro Platelet Aggregation Assay using PCA-4248 by Light Transmission Aggregometry
Objective: To determine the inhibitory effect of PCA-4248 on PAF-induced platelet aggregation.
Materials:
-
PCA-4248
-
Platelet-Activating Factor (PAF)
-
Human whole blood (collected in 3.2% sodium citrate)
-
Saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO) for dissolving PCA-4248
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
-
Centrifuge
-
Pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper layer (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
-
Preparation of Reagents:
-
Prepare a stock solution of PCA-4248 in DMSO. Further dilute in saline to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the assay is below 0.5%.
-
Prepare a stock solution of PAF in a suitable buffer (e.g., saline containing 0.25% BSA). Dilute to the desired final concentration (a concentration that induces submaximal aggregation should be determined empirically, often in the range of 10-100 nM).
-
-
Aggregation Assay:
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with a PPP sample.
-
Add 50 µL of the PCA-4248 solution (or vehicle control) to the PRP and incubate for 5-10 minutes.
-
Initiate the aggregation by adding 5 µL of the PAF solution.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition for each concentration of PCA-4248 relative to the vehicle control.
-
If a dose-response is observed, an IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the PCA-4248 concentration.
-
Protocol 2: Specificity Assay for PCA-4248
Objective: To assess the specificity of PCA-4248 by testing its effect on platelet aggregation induced by other agonists.
Materials:
-
Same as Protocol 1, with the addition of:
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1 for the preparation of PRP, PPP, and PCA-4248.
-
Prepare stock solutions of ADP (e.g., 100 µM) and collagen (e.g., 100 µg/mL). Dilute to final concentrations that induce submaximal aggregation (to be determined empirically).
-
Perform the aggregation assay as described in step 3 of Protocol 1, but in separate experiments, replace PAF with either ADP or collagen as the agonist.
-
Use a concentration of PCA-4248 that showed significant inhibition of PAF-induced aggregation (e.g., 10 µM).
Expected Outcome: Based on existing data, PCA-4248 is not expected to significantly inhibit platelet aggregation induced by agonists that do not act on the PAF receptor, such as thrombin. This assay will help confirm its specificity against other common agonists like ADP and collagen.
References
Application Notes and Protocols for PCA 4248 in PAF-Induced Edema Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a variety of inflammatory and allergic responses, including the induction of edema. PCA 4248 is a selective and potent antagonist of the PAF receptor, making it a valuable tool for investigating the role of PAF in pathological processes and for the development of novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of the use of this compound in preclinical models of PAF-induced edema, including detailed protocols and quantitative data to facilitate experimental design and interpretation.
Mechanism of Action
This compound is a competitive antagonist of the PAF receptor (PAFR), a G-protein coupled receptor. By binding to the PAFR, this compound prevents the binding of PAF and subsequent activation of downstream signaling pathways that lead to increased vascular permeability and edema formation.[1] The inhibitory effects of this compound have been demonstrated in various in vitro and in vivo models, where it effectively blocks PAF-induced phosphoinositide turnover, protein phosphorylation, and serotonin secretion in platelets.[1]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models of PAF-induced inflammation and edema.
Table 1: Inhibition of PAF-Induced Pleural Edema in Rats
| Parameter | Value | Animal Model | Administration Route | Reference |
| ED₅₀ | 6.1 mg/kg | Rat | Oral | [2] |
Table 2: Inhibition of PAF-Induced Systemic Effects in Rats
| Parameter | IC₅₀ | Animal Model | Administration Route | Reference |
| Hypotension | 0.45 mg/kg | Rat | Intravenous | [3] |
| Plasma Extravasation | 0.36 mg/kg | Rat | Intravenous | [3] |
Table 3: Efficacy of this compound in a Mouse Model of PAF-Induced Lethality
| Pre-treatment Dose (Oral) | Survival Rate (%) | Animal Model | PAF Challenge Dose (i.v.) | Reference |
| 30 mg/kg | 68% | Mouse | 80 µg/kg |
Table 4: In Vitro Inhibition of PAF-Induced Effects in Rabbit Platelets
| Effective Concentration | Effect | In Vitro Model | Reference |
| 10 µM | Abolished phosphoinositide and phosphatidic acid turnover | Rabbit Platelets |
Signaling Pathways
The following diagrams illustrate the signaling pathway of PAF-induced edema and the mechanism of action of this compound.
Caption: PAF Signaling Pathway Leading to Edema.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed protocols for inducing and evaluating PAF-induced edema and the inhibitory effects of this compound. These protocols are based on established methodologies and should be adapted to specific experimental needs and institutional guidelines.
PAF-Induced Paw Edema in Mice
This protocol describes the induction of paw edema in mice by PAF and its inhibition by this compound.
Materials:
-
Male BALB/c mice (20-25 g)
-
Platelet-Activating Factor (PAF)
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Experimental Workflow:
Caption: Experimental Workflow for Paw Edema Assay.
Procedure:
-
Animal Preparation: Acclimatize male BALB/c mice for at least one week before the experiment.
-
Grouping: Randomly divide the animals into treatment groups (e.g., Vehicle control, this compound at different doses, positive control).
-
Pre-treatment: Administer this compound or the vehicle via the desired route (e.g., oral gavage) at a specified time before PAF challenge (e.g., 1 hour).
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw using a plethysmometer or digital calipers.
-
PAF Injection: Inject a standardized dose of PAF (e.g., 1 µg in 20 µL of saline) into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume or thickness at various time points after PAF injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage inhibition of edema by this compound can be calculated using the following formula: % Inhibition = [1 - (Edema in treated group / Edema in control group)] x 100
PAF-Induced Pleurisy in Rats
This protocol outlines the induction of pleurisy in rats by PAF and its assessment.
Materials:
-
Male Wistar rats (200-250 g)
-
Platelet-Activating Factor (PAF)
-
This compound
-
Vehicle
-
Evans blue dye
-
Anesthetics (e.g., ketamine/xylazine)
-
Heparinized saline
-
Spectrophotometer
Experimental Workflow:
Caption: Experimental Workflow for Pleurisy Assay.
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats for at least one week.
-
Grouping: Randomly assign rats to different treatment groups.
-
Pre-treatment: Administer this compound or vehicle orally one hour before PAF injection.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic.
-
PAF Injection: Inject PAF (e.g., 1 µ g/cavity ) intrathoracically.
-
Evans Blue Injection: Immediately after PAF, inject Evans blue dye (e.g., 20 mg/kg) intravenously to quantify plasma extravasation.
-
Euthanasia and Lavage: After a set time (e.g., 30 minutes), euthanize the animals and perform a pleural lavage with heparinized saline.
-
Measurement: Measure the volume of the recovered pleural exudate and quantify the concentration of Evans blue in the lavage fluid using a spectrophotometer at 620 nm.
-
Data Analysis: The amount of dye extravasated into the pleural cavity is an index of increased vascular permeability. Calculate the percentage inhibition by this compound compared to the control group.
Conclusion
This compound is a well-characterized and effective PAF receptor antagonist that serves as an invaluable tool for investigating the role of PAF in edema and other inflammatory conditions. The data and protocols provided in these application notes offer a solid foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of PAF receptor antagonism.
References
Application Notes and Protocols for PCA 4248 Treatment in Models of Pleurisy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleurisy, the inflammation of the pleura, is characterized by exudation of fluid and infiltration of inflammatory cells into the pleural space. Platelet-activating factor (PAF), a potent phospholipid mediator, is implicated in the pathogenesis of pleurisy by increasing vascular permeability and recruiting leukocytes.[1] PCA 4248 is a selective and potent PAF receptor antagonist that has demonstrated efficacy in preclinical models of pleurisy, suggesting its therapeutic potential in inflammatory conditions of the pleura.[1][2] These application notes provide a summary of the effects of this compound and detailed protocols for its evaluation in a rat model of PAF-induced pleurisy.
Data Presentation
The following tables summarize the inhibitory effects of orally administered this compound on key inflammatory parameters in a rat model of pleurisy induced by intrapleural injection of Platelet-Activating Factor (PAF).
Table 1: Effect of this compound on PAF-Induced Pleural Exudation
| Treatment Group | Dose (mg/kg, p.o.) | Pleural Exudate Volume Inhibition (%) | ED₅₀ (mg/kg) |
| Vehicle Control | - | 0% | - |
| This compound | 2.5 - 20 | Up to 100% | 6.1[1] |
Data is derived from studies where pleurisy was induced by an intrathoracic injection of 1 µg of PAF per cavity.[1]
Table 2: Effect of this compound on Leukocyte Infiltration in PAF-Induced Pleurisy
| Cell Type | Time Point | This compound Effect |
| Neutrophils | 6 hours post-PAF | Blocked increase in cell numbers |
| Eosinophils | 6 hours post-PAF | Blocked increase in cell numbers |
| Mononuclear Cells | 6 hours post-PAF | Blocked increase in cell numbers |
| Eosinophils (late phase) | 24 hours post-PAF | Blocked selective accumulation |
Leukocyte infiltration was assessed following an intrathoracic injection of PAF. This compound was administered orally prior to PAF challenge.
Table 3: Effect of this compound on Pleurisy Induced by Other Inflammatory Mediators
| Inducing Agent | This compound (oral) Effect on Pleural Exudation |
| Serotonin (100 µ g/cavity ) | Partial inhibition (42% reduction) |
| Histamine (200 µ g/cavity ) | Inactive |
| Bradykinin (50 µ g/cavity ) | Inactive |
| Ovalbumin (in sensitized rats) | Dose-dependent inhibition of early exudation and late eosinophil infiltration |
Signaling Pathways and Experimental Workflow
PAF Receptor Signaling in Pleurisy
Platelet-activating factor (PAF) binds to its G-protein coupled receptor (PAF-R) on the surface of endothelial cells and leukocytes. This interaction triggers a cascade of intracellular signaling events, leading to increased vascular permeability, resulting in pleural exudation, and the recruitment of inflammatory cells into the pleural cavity. This compound acts as a competitive antagonist at the PAF-R, blocking these downstream effects.
Caption: PAF signaling pathway in pleurisy and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in a Rat Model of Pleurisy
The following diagram outlines the key steps in a typical preclinical study to assess the efficacy of this compound in a rat model of PAF-induced pleurisy.
Caption: Workflow for assessing this compound efficacy in PAF-induced pleurisy.
Experimental Protocols
Protocol 1: Induction of Pleurisy in Rats
Materials:
-
Wistar rats (male or female, 180-220g)
-
Platelet-Activating Factor (PAF)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
1 mL syringes with 25-gauge needles
Procedure:
-
Acclimatize animals for at least one week prior to the experiment with free access to food and water.
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Place the animal in a suitable position to access the thoracic cavity.
-
Prepare a solution of PAF in sterile saline at a concentration of 10 µg/mL.
-
Carefully insert a 25-gauge needle into the right pleural space, typically at the level of the 4th or 5th intercostal space.
-
Inject 0.1 mL of the PAF solution (1 µ g/cavity ) to induce pleurisy.
-
For control animals, inject 0.1 mL of sterile saline.
-
Allow the animal to recover from anesthesia and monitor for any signs of distress.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., for doses of 2.5, 5, 10, and 20 mg/kg).
-
One hour prior to the induction of pleurisy, administer the this compound suspension or vehicle to the rats via oral gavage.
-
The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
Protocol 3: Assessment of Pleural Inflammation
Materials:
-
Phosphate-buffered saline (PBS)
-
EDTA (anticoagulant)
-
Hemocytometer or automated cell counter
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa stain)
-
Centrifuge
Procedure:
-
At the desired time point after pleurisy induction (e.g., 6 or 24 hours), euthanize the rat by an approved method (e.g., CO₂ asphyxiation).
-
Expose the thoracic cavity through a midline incision.
-
Carefully aspirate the pleural exudate using a syringe. The volume of the exudate is recorded.
-
To collect the remaining cells, wash the pleural cavity with a known volume of PBS containing EDTA (e.g., 2 mL).
-
Combine the collected exudate and the pleural lavage fluid.
-
Measure the total volume.
-
To determine the total leukocyte count, take an aliquot of the fluid and count the cells using a hemocytometer or an automated cell counter.
-
For the differential leukocyte count, prepare cytospin slides from the pleural fluid.
-
Stain the slides with a suitable stain (e.g., Wright-Giemsa) and differentiate at least 200 cells under a microscope into neutrophils, eosinophils, and mononuclear cells.
-
Express the results as the total number of each cell type per pleural cavity.
Conclusion
This compound is a potent inhibitor of PAF-induced pleurisy in preclinical models. The provided protocols offer a framework for the in vivo evaluation of PAF receptor antagonists in inflammatory pleural disease models. These methods allow for the quantitative assessment of pleural exudation and leukocyte infiltration, providing valuable data for the development of novel anti-inflammatory therapeutics.
References
Application Notes and Protocols for PCA-4248 in Serotonin Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCA-4248 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a lipid mediator that plays a crucial role in various physiological and pathological processes, including platelet aggregation and serotonin secretion.[1][3] By blocking the PAF receptor, PCA-4248 serves as a valuable pharmacological tool for investigating the signaling pathways involved in PAF-induced serotonin release from platelets and other cells. These application notes provide detailed information and protocols for utilizing PCA-4248 in serotonin secretion studies.
Mechanism of Action
PCA-4248 acts as a competitive antagonist at the PAF receptor.[1] In the context of serotonin secretion from platelets, Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor on the platelet membrane. This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of various downstream effectors that trigger the exocytosis of serotonin-containing dense granules. PCA-4248 competitively inhibits the initial binding of PAF to its receptor, thereby blocking this entire signaling cascade and subsequent serotonin secretion.
Quantitative Data
The following tables summarize the available quantitative data for PCA-4248.
Table 1: In Vitro Activity of PCA-4248
| Parameter | Species | Cell Type | Agonist | Value | Reference |
| Inhibition of PAF-induced Serotonin Secretion | Rabbit | Platelets | PAF | Most effective dose: 10 µM | |
| Inhibition of PAF-induced Phosphoinositide Turnover | Rabbit | Platelets | PAF | Dose-dependent, 10 µM most effective |
Table 2: In Vivo Activity of PCA-4248
| Parameter | Species | Effect | Route of Administration | IC50 / Effective Dose | Reference |
| Inhibition of PAF-induced Hypotension | Rat | Systemic | Intravenous | 0.45 mg/kg | |
| Inhibition of PAF-induced Plasma Extravasation | Rat | Systemic | Intravenous | 0.36 mg/kg | |
| Partial Inhibition of Serotonin-induced Pleurisy | Rat | Pleural Cavity | Oral | 42% reduction at 2.5-20 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Inhibition of PAF-Induced Serotonin Release from Platelets
This protocol details the methodology to measure the inhibitory effect of PCA-4248 on PAF-induced serotonin secretion from isolated platelets.
Materials:
-
Whole blood from healthy donors (human or rabbit)
-
Anticoagulant (e.g., Acid-Citrate-Dextrose)
-
Platelet-rich plasma (PRP) preparation reagents
-
Tyrode's buffer
-
Platelet-Activating Factor (PAF)
-
PCA-4248
-
[¹⁴C]-Serotonin (radiolabeled) or reagents for HPLC-based serotonin detection
-
Scintillation counter or HPLC system with a fluorescence or electrochemical detector
-
Microcentrifuge
-
Incubator
Procedure:
-
Platelet Preparation:
-
Collect whole blood into tubes containing an anticoagulant.
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
To label platelets with [¹⁴C]-Serotonin, incubate PRP with a known concentration of [¹⁴C]-Serotonin for 30-60 minutes at 37°C.
-
Wash the labeled platelets by centrifugation and resuspend them in Tyrode's buffer to a final concentration of approximately 3 x 10⁸ platelets/mL.
-
-
Inhibition Assay:
-
Pre-incubate aliquots of the washed platelet suspension with various concentrations of PCA-4248 (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 10-15 minutes at 37°C.
-
Initiate serotonin release by adding a sub-maximal concentration of PAF (typically in the nanomolar range, to be determined empirically).
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C with gentle agitation.
-
-
Measurement of Serotonin Release:
-
Terminate the reaction by placing the tubes on ice and pelleting the platelets by centrifugation at a high speed (e.g., 12,000 x g) for 2 minutes.
-
For [¹⁴C]-Serotonin: Carefully collect the supernatant and measure the radioactivity using a scintillation counter. Total radioactivity can be determined by lysing an aliquot of the platelet suspension.
-
For non-radiolabeled serotonin: The supernatant can be analyzed by HPLC with fluorescence or electrochemical detection to quantify the amount of released serotonin.
-
Calculate the percentage of serotonin release for each condition relative to the total serotonin content.
-
-
Data Analysis:
-
Plot the percentage of serotonin release against the concentration of PCA-4248.
-
Determine the IC50 value of PCA-4248 for the inhibition of PAF-induced serotonin release by non-linear regression analysis.
-
Visualizations
Caption: Signaling pathway of PAF-induced serotonin secretion and its inhibition by PCA-4248.
Caption: Experimental workflow for studying PCA-4248 inhibition of serotonin secretion.
References
Troubleshooting & Optimization
Troubleshooting Pca 4248 experimental results.
Welcome to the technical support center for Pca 4248, a potent and selective platelet-activating factor (PAF) receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results and providing answers to frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive antagonist of the platelet-activating factor (PAF) receptor. It functions by binding to the PAF receptor, thereby preventing the binding of PAF and inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of PAF.
Q2: In what experimental models has this compound been used?
A2: this compound has been utilized in a variety of in vitro and in vivo experimental models. Notably, it has been shown to inhibit rabbit platelet aggregation with an IC50 value of 1.05 µM.[1][2] It is also active in vivo, where it has been demonstrated to antagonize PAF-induced systemic hypotension and protein-plasma extravasation in rats.
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C. It is typically shipped on a cool pack to maintain its stability during transit.[3][4]
Q4: What are the potential challenges when working with PAF receptor antagonists like this compound?
A4: General challenges in working with PAF receptor antagonists can include issues related to specificity, bioavailability, and potential side effects. While this compound is described as a selective antagonist, it is crucial to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of PAF-induced response | Incorrect concentration of this compound: The concentration of the antagonist may be too low to effectively compete with the PAF agonist. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. A concentration of 10 µM has been shown to be effective in inhibiting PAF-induced phosphoinositide turnover in rabbit platelets.[3] |
| Degradation of this compound: Improper storage or handling may lead to the degradation of the compound. | Ensure that this compound is stored at -20°C and protected from light. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. | |
| Issues with the PAF agonist: The PAF agonist used to stimulate the receptor may have degraded or its concentration may be too high, overcoming the competitive antagonism. | Verify the integrity and concentration of your PAF agonist stock. Use a concentration of agonist that elicits a submaximal response (e.g., EC80) to provide a clear window for observing antagonism. | |
| Cell health and receptor expression: Low receptor expression levels or poor cell health can lead to a weak signal and make it difficult to observe antagonism. | Ensure that your cells are healthy, within a low passage number, and have adequate PAF receptor expression. | |
| Precipitation of this compound in solution | Poor solubility: this compound may have limited solubility in aqueous solutions. | While specific solubility data is not readily available, it is recommended to first dissolve this compound in an organic solvent such as DMSO to create a stock solution. Further dilutions into aqueous buffers should be done carefully, ensuring the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.1-0.5% DMSO). |
| Unexpected or off-target effects | Non-specific binding: At higher concentrations, this compound may exhibit off-target effects. | To confirm that the observed effects are due to PAF receptor antagonism, include a negative control (e.g., a structurally similar but inactive compound) if available. Additionally, consider performing rescue experiments by adding an excess of the PAF agonist to see if the inhibitory effect of this compound can be overcome. |
Experimental Protocols
Platelet Aggregation Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from a healthy donor into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of PRP to an aggregometer cuvette with a stir bar.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a known concentration of a PAF agonist.
-
Monitor the change in light transmittance for a set period to measure the extent of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation for each condition.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the antagonist.
-
Signaling Pathway
The following diagram illustrates the general signaling pathway of the Platelet-Activating Factor (PAF) and the point of inhibition by this compound.
Caption: PAF signaling pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Workflow for this compound efficacy testing.
References
- 1. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]
- 3. PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tebubio.com [tebubio.com]
Optimizing Pca 4248 concentration for maximum efficacy.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Pca 4248, a potent and selective competitive antagonist of the Platelet-Activating Factor (PAF) receptor. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. It functions by binding to the PAF receptor, thereby preventing the binding of PAF and inhibiting downstream signaling pathways. This antagonistic action has been demonstrated to block PAF-induced effects such as phosphoinositide turnover, protein phosphorylation, and serotonin secretion in platelets[1].
Q2: What is a recommended starting concentration for in vitro experiments?
A2: A concentration of 10 µM has been shown to be the most effective dose for abolishing PAF-induced phosphoinositide turnover and phosphatidic acid production in rabbit platelets[1]. However, the optimal concentration will vary depending on the cell type, experimental conditions, and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q3: What are the recommended in vivo doses for this compound?
A3: In vivo studies in rats have shown that intravenous administration of this compound at doses of 0.3 to 1 mg/kg significantly inhibits PAF-induced systemic hypotension, with a calculated IC50 value of 0.45 mg/kg. In mice, an oral dose of 30 mg/kg has been shown to increase the survival rate following a lethal challenge with PAF.
Q4: How should I prepare and store this compound stock solutions?
Q5: Are there any known off-target effects of this compound?
A5: The available literature primarily focuses on the activity of this compound as a PAF receptor antagonist. Studies on its selectivity and potential off-target effects are not extensively detailed in the searched results. When using any pharmacological inhibitor, it is good practice to include appropriate controls to account for potential off-target effects. This may include using a structurally unrelated PAF receptor antagonist or testing the effect of this compound in a PAF receptor-knockout or knockdown model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect of this compound | Incorrect concentration: The concentration of this compound may be too low to effectively compete with the PAF agonist. | Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory concentration for your specific experimental setup. |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation of the compound. | Prepare a fresh stock solution of this compound. Aliquot the stock solution to minimize freeze-thaw cycles. | |
| High concentration of PAF agonist: The concentration of the PAF agonist used to stimulate the cells may be too high, making it difficult for a competitive antagonist to inhibit the response. | Reduce the concentration of the PAF agonist. Aim for a concentration that elicits a submaximal response (e.g., EC80) to provide a better window for observing antagonism. | |
| Cell health and receptor expression: Poor cell health or low expression levels of the PAF receptor can lead to a weak signal and make it difficult to observe inhibition. | Ensure cells are healthy and in the logarithmic growth phase. Verify the expression of the PAF receptor in your cell line. | |
| Inconsistent results between experiments | Variability in experimental conditions: Minor variations in incubation times, cell density, or reagent concentrations can lead to inconsistent results. | Standardize all experimental parameters, including cell seeding density, incubation times, and reagent preparation. Use a consistent passage number for your cells. |
| Precipitation of this compound: The final concentration of this compound in the aqueous assay buffer may exceed its solubility limit, leading to precipitation and a lower effective concentration. | Visually inspect the assay medium for any signs of precipitation. If precipitation is suspected, consider lowering the final concentration of this compound or adjusting the solvent composition of the final dilution (ensure the final solvent concentration does not affect cell viability). | |
| Unexpected or off-target effects observed | Non-specific binding: At high concentrations, this compound may exhibit off-target effects by binding to other receptors or cellular components. | Use the lowest effective concentration of this compound as determined by your dose-response curve. Include a negative control with a structurally different PAF receptor antagonist to confirm that the observed effects are specific to PAF receptor inhibition. |
Quantitative Data Summary
| Parameter | Value | Species/System | Assay Type |
| Effective Concentration | 10 µM | Rabbit Platelets | Inhibition of PAF-induced phosphoinositide turnover[1] |
| pIC50 | 5.44 | Human | Not specified |
| pA2 | 7.4 | Human | Not specified |
| IC50 (in vivo) | 0.45 mg/kg (i.v.) | Rat | Inhibition of PAF-induced systemic hypotension |
| Effective Dose (in vivo) | 30 mg/kg (oral) | Mouse | Increased survival after lethal PAF challenge |
Experimental Protocols
In Vitro PAF Receptor Antagonism Assay (Calcium Mobilization)
This protocol provides a general framework for assessing the efficacy of this compound in inhibiting PAF-induced intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the PAF receptor.
1. Cell Preparation: a. Culture cells expressing the PAF receptor to 80-90% confluency. b. On the day of the experiment, harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). c. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C. d. After incubation, wash the cells to remove excess dye and resuspend them in the assay buffer.
2. This compound Pre-incubation: a. Prepare a dilution series of this compound in the assay buffer. It is recommended to perform a 1:3 or 1:10 serial dilution to cover a wide concentration range (e.g., 1 nM to 100 µM). b. Add the diluted this compound or vehicle control (e.g., DMSO at a final concentration of ≤0.1%) to the cell suspension. c. Incubate the cells with this compound for 15-30 minutes at room temperature or 37°C to allow the antagonist to bind to the receptors.
3. PAF Stimulation and Signal Detection: a. Prepare a solution of a PAF receptor agonist (e.g., PAF C16) at a concentration that elicits a submaximal response (e.g., EC80), as predetermined in your cell system. b. Place the cell plate in a fluorescence plate reader capable of kinetic reading. c. Establish a stable baseline fluorescence reading for each well. d. Add the PAF agonist to all wells simultaneously using an automated injector. e. Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).
4. Data Analysis: a. The increase in fluorescence intensity corresponds to the intracellular calcium mobilization. b. Calculate the peak fluorescence response for each well. c. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition, if available) or background fluorescence. d. Plot the normalized response against the logarithm of the this compound concentration. e. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Mandatory Visualizations
References
Pca 4248 not showing expected inhibition.
Welcome to the technical support center for PCA 4248. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected inhibitory effect?
This compound is a potent and specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Its primary function is to block the binding of PAF to its receptor, thereby inhibiting the downstream signaling cascade that leads to various physiological responses. The expected inhibitory effects include the prevention of PAF-induced platelet aggregation, inflammation, hypotension, and increased vascular permeability.[3][4]
Q2: At what concentration should I expect to see inhibition with this compound?
The effective concentration of this compound can vary depending on the experimental system. For in vitro assays, such as the inhibition of PAF-induced phosphoinositide turnover in rabbit platelets, a concentration of 10 µM has been shown to be effective.[2] In in vivo studies with rats, intravenous administration of this compound at doses of 0.3 to 1 mg/kg has been shown to significantly inhibit PAF-induced hypotension and plasma extravasation.
Q3: I am not observing the expected inhibition with this compound. What are some common reasons for this?
Several factors could contribute to a lack of expected inhibition. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system. See the troubleshooting guides below for more specific issues and solutions.
Q4: What are appropriate positive and negative controls for an experiment with this compound?
-
Positive Control (for inhibition): A known, well-characterized PAF receptor antagonist (e.g., WEB 2086) can be used to confirm that the assay is capable of detecting PAF receptor antagonism.
-
Positive Control (for PAF effect): PAF itself should be used to induce the biological response you are trying to inhibit (e.g., platelet aggregation, calcium mobilization). This confirms that the biological system is responsive to PAF.
-
Negative Control (vehicle control): The solvent used to dissolve this compound (e.g., DMSO, ethanol) should be added to the assay at the same final concentration as in the experimental wells. This controls for any effects of the solvent on the assay.
-
Negative Control (inactive compound): An inactive analogue of this compound, if available, could be used to demonstrate the specificity of the inhibition.
Troubleshooting Guides
Issue 1: No or weak inhibition in a platelet aggregation assay.
| Potential Cause | Recommended Solution |
| Incorrect agonist concentration | Use a concentration of PAF that induces a submaximal aggregation response. Excessively high concentrations of PAF can overcome the competitive antagonism of this compound. |
| Poor compound solubility | Ensure this compound is fully dissolved in the vehicle before adding to the assay. Consider using a different solvent or sonication to aid dissolution. |
| Degraded compound | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Issues with platelet preparation | Ensure proper preparation of platelet-rich plasma (PRP). Use appropriate anticoagulants (e.g., 3.2% sodium citrate) and handle samples carefully to avoid premature platelet activation. |
| Variability between platelet donors | Platelet reactivity can vary between individuals. If possible, test on platelets from multiple donors to ensure the observed effect is not donor-specific. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent incubation times | Standardize all incubation times, including pre-incubation with this compound before adding PAF. |
| Temperature fluctuations | Perform all steps of the assay at a consistent and appropriate temperature (typically 37°C for platelet aggregation). |
| Pipetting errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes. |
| Reagent variability | Prepare fresh reagents for each experiment, especially the PAF agonist solution. |
Quantitative Data Summary
The following tables summarize key quantitative data for the inhibitory activity of this compound from published studies.
Table 1: In Vitro Inhibition by this compound
| Assay | Biological System | This compound Concentration | Observed Effect | Reference |
| Phosphoinositide Turnover | Rabbit Platelets | 10 µM | Abolished PAF-induced turnover |
Table 2: In Vivo Inhibition by this compound
| Assay | Animal Model | This compound Dose (i.v.) | IC50 | Observed Effect | Reference |
| PAF-induced Hypotension | Rat | 0.3 - 1 mg/kg | 0.45 mg/kg | Significant inhibition | |
| PAF-induced Plasma Extravasation | Rat | 0.3 - 1 mg/kg | 0.36 mg/kg | Blocked extravasation |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is adapted from standard methods for assessing platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Draw whole blood from healthy, consenting donors who have not ingested antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Discard the first 2-3 mL of blood to prevent contamination with tissue factor.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer and transfer it to a new polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
2. Platelet Aggregation Assay
-
Set up the light transmission aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
In a cuvette containing a magnetic stir bar, add the standardized PRP.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Initiate the recording of light transmission.
-
Add the PAF agonist to induce aggregation and record the change in light transmission for a set period (e.g., 10 minutes).
-
The percentage of inhibition is calculated relative to the aggregation observed in the vehicle control.
Visualizations
PAF Receptor Signaling Pathway
Caption: Simplified PAF receptor signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Platelet-Activating Factor (PAF) Antagonistic Activity of a New Biflavonoid from Garcinia nervosa var. pubescens King - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Potential off-target effects of Pca 4248.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Pca 4248. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It functions by binding to the PAF receptor, thereby inhibiting the downstream signaling cascade initiated by PAF. This includes the inhibition of PAF-induced phosphoinositide turnover, protein phosphorylation, and serotonin secretion.[1]
Q2: Are there any known off-target effects of this compound?
A2: Based on available preclinical data, this compound demonstrates a notable specificity for the PAF receptor. For instance, in thrombin-stimulated platelets, this compound did not affect phosphoinositide turnover, suggesting it does not interfere with the thrombin receptor signaling pathway.[1] However, comprehensive screening against a wide panel of other receptors, enzymes, and ion channels has not been detailed in the provided literature, so the possibility of other off-target effects cannot be entirely excluded.
Q3: Can this compound impact signaling pathways other than the PAF pathway?
A3: Current evidence suggests a high degree of specificity. One study demonstrated that while this compound effectively blocked PAF-induced effects in rabbit platelets, it did not influence phosphoinositide turnover stimulated by thrombin.[1] This indicates that at the concentrations tested, it does not have an off-target effect on the thrombin signaling pathway in that experimental system.
Q4: In what experimental models has the efficacy of this compound been demonstrated?
A4: this compound has shown pharmacological activity in various in vivo models. It has been shown to block PAF-induced systemic hypotension and protein-rich plasma extravasation in rats, as well as PAF-induced death in mice. Furthermore, it has demonstrated a protective effect against polymicrobial sepsis and has been studied in antigen-induced paw edema in mice.
Summary of this compound Specificity Data
| Parameter | PAF-Stimulated Platelets | Thrombin-Stimulated Platelets |
| Phosphoinositide Turnover | Inhibited by this compound | Not influenced by this compound |
| Protein Phosphorylation (47 kDa and 20 kDa) | Inhibited by this compound | Not reported |
| Serotonin Secretion | Inhibited by this compound | Not reported |
Key Experimental Protocols
Protocol for Assessing PAF Receptor Antagonism in Platelets
Objective: To determine the effect of this compound on PAF-induced phosphoinositide turnover in rabbit platelets.
Methodology:
-
Platelet Preparation: Isolate rabbit platelets and label with [³²P]orthophosphate.
-
Incubation: Incubate the labeled platelets with varying concentrations of this compound. The most effective dose mentioned in the literature is 10 µM.
-
Stimulation: Induce platelet activation with PAF.
-
Lipid Extraction: After stimulation, extract phospholipids from the platelets.
-
Analysis: Separate the phospholipids using thin-layer chromatography and quantify the incorporation of ³²P into phosphoinositides and phosphatidic acid.
-
Control: As a control for specificity, repeat the experiment using thrombin as the stimulant in place of PAF.
Protocol for In Vivo Assessment of PAF Antagonism
Objective: To evaluate the ability of this compound to block PAF-induced systemic hypotension in rats.
Methodology:
-
Animal Model: Use anesthetized rats instrumented for blood pressure monitoring.
-
Drug Administration: Administer this compound intravenously at the desired dose.
-
PAF Challenge: After a suitable pre-treatment period, administer an intravenous bolus of PAF to induce hypotension.
-
Data Acquisition: Continuously record mean arterial pressure.
-
Analysis: Compare the hypotensive response to PAF in animals pre-treated with this compound versus a vehicle control group.
Visualizations
Caption: this compound competitively antagonizes the PAF receptor.
Caption: Workflow for assessing the specificity of this compound.
References
Pca 4248 stability issues in long-term experiments.
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with PCA 4248, based on the known instability of the 1,4-dihydropyridine class of compounds.
Issue 1: Loss of Compound Activity Over Time
Possible Cause: Degradation of the 1,4-dihydropyridine ring.
Troubleshooting Steps:
-
Protect from Light: 1,4-Dihydropyridines are highly susceptible to photodegradation.[1]
-
Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
Control Temperature: Elevated temperatures can accelerate degradation.
-
Store stock solutions at the recommended temperature, typically -20°C or -80°C.
-
For long-term experiments at physiological temperatures (e.g., 37°C), consider the potential for thermal degradation and include appropriate controls.
-
-
Assess Purity: Verify the purity of your this compound stock.
-
Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products. The primary degradation product is often the oxidized pyridine analog.
-
Issue 2: Inconsistent or Irreproducible Experimental Results
Possible Cause: Inconsistent degradation of this compound across different experimental runs.
Troubleshooting Steps:
-
Standardize Handling Procedures: Ensure that all experimental samples are handled with consistent exposure to light and temperature.
-
Prepare Fresh Solutions: For critical experiments, prepare fresh dilutions of this compound from a protected stock solution immediately before use.
-
Evaluate Solvent Effects: The solvent can influence the stability of dihydropyridines.
-
If using aqueous buffers, be mindful of the potential for hydrolysis of the ester group in this compound, which can be pH-dependent.
-
-
Monitor for Oxidation: The thioether group in this compound could be susceptible to oxidation.
-
Ensure solvents are de-gassed if oxidative stress is a concern.
-
Include antioxidants in the experimental system if appropriate and compatible with the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: Based on its 1,4-dihydropyridine structure, the primary degradation pathway for this compound is likely the oxidation of the dihydropyridine ring to its corresponding pyridine derivative. This process, often initiated by light, results in the aromatization of the ring and a complete loss of its pharmacological activity as a PAF receptor antagonist.[1]
Q2: How should I store this compound to ensure its stability?
A2: To maximize stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). Stock solutions should be prepared in a suitable solvent, aliquoted into light-protected containers, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can the ester group in this compound undergo hydrolysis?
A3: Yes, the ester functional group in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is influenced by pH, temperature, and the specific buffer components. For long-term experiments in aqueous media, it is advisable to assess the hydrolytic stability of this compound under your specific experimental conditions.
Q4: Is the thioether group in this compound a stability concern?
A4: The thioether (sulfide) group in this compound is a potential site for oxidation, which could lead to the formation of sulfoxide and sulfone derivatives. This oxidation can be promoted by oxidizing agents or reactive oxygen species that may be present in the experimental system.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method, most commonly reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. Principal Component Analysis (PCA) of HPLC-diode array detection data can also be a powerful tool for peak purity assessment.[2][3][4]
Experimental Protocols
The following are generalized protocols for assessing the stability of 1,4-dihydropyridine compounds like this compound. These "forced degradation" studies are designed to identify potential degradation products and pathways.
Protocol 1: Photostability Testing
Objective: To assess the stability of this compound under light exposure.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Transfer aliquots of the solution into clear and amber glass vials.
-
Expose the clear vials to a light source that provides both UV and visible light, as specified by ICH guideline Q1B. A control set of clear vials should be wrapped in aluminum foil to serve as a dark control, and the amber vials will also be exposed.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw samples and analyze by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed samples to the dark control and the initial sample to identify and quantify any degradation products.
Protocol 2: Thermal Stability (in Solution)
Objective: To evaluate the stability of this compound at elevated temperatures.
Methodology:
-
Prepare a solution of this compound in the experimental buffer or solvent.
-
Aliquot the solution into vials and incubate them at various temperatures (e.g., 4°C, room temperature, 37°C, and a higher stress temperature like 60°C).
-
At selected time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies), collect samples from each temperature condition.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradants.
Protocol 3: Hydrolytic Stability
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare solutions of this compound in buffers of different pH values (e.g., pH 4, 7, and 9).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points, take samples and neutralize the pH if necessary before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to measure the extent of degradation.
Protocol 4: Oxidative Stability
Objective: To assess the susceptibility of this compound to oxidation.
Methodology:
-
Prepare a solution of this compound.
-
Treat the solution with a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% - 3% H₂O₂).
-
Incubate the mixture at room temperature or a slightly elevated temperature.
-
At different time points, withdraw samples and, if necessary, quench the oxidizing agent.
-
Analyze the samples using a validated stability-indicating HPLC method to identify and quantify any oxidative degradation products.
Data Presentation
While specific quantitative stability data for this compound is unavailable, the following table provides a hypothetical summary of expected stability trends for a typical 1,4-dihydropyridine compound under forced degradation conditions.
| Stress Condition | Parameter | Observation | Expected Outcome for a DHP |
| Photostability | Light Exposure | Significant degradation upon exposure to UV/Vis light. | Formation of the pyridine analog is the major degradation product. |
| Thermal Stability | Temperature | Degradation rate increases with temperature. | Aromatization of the dihydropyridine ring. |
| Hydrolytic Stability | pH 4 (Acidic) | Potential for ester hydrolysis. | Formation of the corresponding carboxylic acid. |
| pH 7 (Neutral) | Generally more stable than at acidic or basic pH. | Minimal degradation expected over shorter periods. | |
| pH 9 (Basic) | Increased rate of ester hydrolysis compared to neutral pH. | Formation of the carboxylate salt. | |
| Oxidative Stability | H₂O₂ | Potential for oxidation of the thioether and/or dihydropyridine ring. | Formation of sulfoxide/sulfone and/or the pyridine analog. |
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Peak purity determination with principal component analysis of high-performance liquid chromatography-diode array detection data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of chromatographic peak purity of drugs by multivariate analysis of diode-array and mass spectrometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peak purity determination with principal component analysis of high-performance liquid chromatography-diode array detection data [diva-portal.org]
Navigating PCA 4248 Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing PCA 4248, encountering solubility challenges can be a significant hurdle in experimental workflows. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these issues, ensuring smooth and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Based on available data, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For biological experiments, it is crucial to first dissolve this compound in an organic solvent to create a concentrated stock solution before further dilution into aqueous buffers.
Q2: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try lowering the final concentration.
-
Optimize the Organic Solvent Percentage: Ensure the percentage of the organic solvent from your stock solution is kept to a minimum in the final aqueous solution, as high concentrations of organic solvents can be toxic to cells. A common practice is to keep the final DMSO concentration below 0.5%.
-
Use a Surfactant or Co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent can help to maintain the solubility of the compound in the aqueous phase.
-
Warm the Solution: Gently warming the solution to 37°C may help to dissolve any precipitate. However, be cautious about the temperature sensitivity of your experimental system.
-
Sonication: Brief sonication of the final solution can help to break up aggregates and improve dissolution.
Q3: What is the expected solubility of this compound in common solvents?
Troubleshooting Guide
This section provides a structured approach to resolving common solubility problems encountered with this compound.
Table 1: Troubleshooting this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in organic solvent | - Insufficient solvent volume- Low-quality solvent | - Increase the volume of the solvent.- Use fresh, anhydrous grade DMSO or ethanol. |
| Precipitation after dilution in aqueous media | - Exceeding aqueous solubility limit- pH of the buffer | - Lower the final concentration of this compound.- Test the solubility in buffers with different pH values. |
| Cloudiness or opalescence in the final solution | - Formation of fine precipitates or aggregates | - Use a vortex or brief sonication to disperse.- Consider filtration through a 0.22 µm filter if appropriate for the experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Pre-warm Media: Pre-warm the aqueous experimental medium (e.g., cell culture media, buffer) to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Gently mix the final solution to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness before use.
Visualizing Experimental Workflows
To further clarify the process of addressing solubility issues, the following diagrams illustrate key decision-making and experimental workflows.
Signaling Pathway Context
This compound is known to be a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. Understanding its mechanism of action is crucial for interpreting experimental results.
Interpreting unexpected data with Pca 4248.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected data when working with Pca 4248, a platelet-activating factor (PAF) receptor antagonist.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect of this compound
You are expecting this compound to inhibit a PAF-induced cellular response, but you observe variable or no inhibition.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions at -20°C or below and protect from light. - Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. A concentration of 10 µM has been reported to be effective in rabbit platelets.[1] |
| Cell Health and Density | - Ensure cells are healthy and in the logarithmic growth phase. - Optimize cell density to ensure a consistent response to PAF. |
| Incorrect Experimental Protocol | - Review the timing of this compound pre-incubation. Ensure cells are pre-incubated with this compound for a sufficient time before adding PAF. - Verify the final concentration of all reagents. |
| Reduced Anti-PAF Activity in Certain Conditions | - Be aware that the anti-PAF activity of this compound may be reduced in certain in vivo models, such as in boosted sensitized mice compared to non-sensitized mice.[2] |
Experimental Workflow for Optimizing this compound Inhibition
References
Pca 4248 limitations in specific research models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pca 4248, a platelet-activating factor (PAF) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic dihydropyridine derivative that functions as a competitive antagonist for the platelet-activating factor (PAF) receptor.[1][2] By binding to the PAF receptor, it blocks the downstream signaling cascade initiated by PAF. This includes the inhibition of PAF-induced phosphoinositide turnover, protein phosphorylation, and serotonin secretion in platelets.[1]
Q2: In which research models has this compound been shown to be effective?
This compound has demonstrated efficacy in a variety of in vitro and in vivo models, including:
-
Platelet aggregation studies: It effectively inhibits PAF-induced platelet activation.[1]
-
Inflammation and allergy models: It has been shown to reduce inflammatory responses such as paw edema and pleurisy in rats.[3] Specifically, it can inhibit pleural exudation and eosinophil infiltration.
-
Sepsis models: Pre-treatment with this compound has been shown to improve survival rates in animal models of polymicrobial sepsis by preventing the failure of neutrophil migration and reducing systemic inflammation.
-
Cardiovascular models: It can block PAF-induced systemic hypotension in rats.
Q3: What are some known limitations or areas of reduced efficacy for this compound?
While this compound is a potent PAF antagonist, its effectiveness can be influenced by the specific experimental context:
-
Immune status of the animal model: In a study on antigen-induced paw edema in mice, this compound was less effective in inhibiting the edema in "boosted" mice (mice that received a booster injection of the antigen) compared to non-sensitized or unboosted mice. This suggests that the underlying inflammatory milieu can impact its efficacy.
-
Specificity of the inflammatory stimulus: In a rat pleurisy model, this compound effectively inhibited exudation caused by PAF and partially by serotonin, but it was inactive against histamine or bradykinin-induced exudation. This highlights its specificity for PAF receptor-mediated pathways.
-
Timing of administration in sepsis models: While pre-treatment for sepsis shows significant protection, post-treatment with this compound, although still offering some benefit, is less effective.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent inhibition of PAF-induced platelet aggregation. | This compound is a competitive antagonist. The concentration of PAF used in the assay may be too high, overcoming the inhibitory effect. | Perform a dose-response curve for both PAF and this compound to determine the optimal concentrations. Ensure the incubation time with this compound is sufficient before adding PAF. |
| Reduced in vivo efficacy in inflammation models. | The inflammatory response in your model may be mediated by factors other than PAF. The immune status of the animals (e.g., prior sensitization) can alter the response. | Characterize the key mediators in your model. Consider using this compound in combination with other antagonists. Carefully document the immune history of the experimental animals. |
| Lack of effect against certain inflammatory mediators. | This compound is specific for the PAF receptor and will not inhibit inflammation driven by other pathways like histamine or bradykinin. | Use positive and negative controls with known PAF- and non-PAF-mediated responses to confirm the specificity of the observed effects. |
| Variability in sepsis model outcomes. | The timing of this compound administration is critical. Post-treatment is less effective than pre-treatment. | For prophylactic studies, administer this compound before inducing sepsis. For therapeutic studies, a higher dose or combination therapy may be necessary. |
Quantitative Data Summary
Table 1: Efficacy of this compound in a Rat Pleurisy Model
| Inflammatory Mediator | This compound Effect on Pleural Exudation |
| PAF (1 µ g/cavity ) | Complete inhibition (ED50 = 6.1 mg/kg) |
| Serotonin (100 µ g/cavity ) | Partial inhibition (42% reduction) |
| Histamine (200 µ g/cavity ) | Inactive |
| Bradykinin (50 µ g/cavity ) | Inactive |
| Data sourced from Cordeiro et al., 1992. |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
-
Platelet Preparation: Isolate platelets from whole blood (e.g., from rabbits) by centrifugation.
-
Incubation: Incubate the platelet suspension with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 10 minutes) at 37°C.
-
Stimulation: Add a known concentration of PAF to induce platelet aggregation.
-
Measurement: Monitor platelet aggregation using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
Analysis: Compare the aggregation curves of this compound-treated samples to the control to determine the inhibitory effect.
Protocol 2: In Vivo Paw Edema Model
-
Animal Groups: Divide mice into control and experimental groups. Sensitize and boost groups with an antigen if required for the specific research question.
-
This compound Administration: Administer this compound (e.g., orally) at a predetermined time before the inflammatory challenge.
-
Induction of Edema: Inject the inflammatory agent (e.g., PAF or antigen) into the paw of the mice.
-
Measurement of Edema: Measure the volume of the paw at different time points after the injection using a plethysmometer.
-
Analysis: Compare the paw volume in the this compound-treated group to the control group to determine the percentage of inhibition of edema.
Visualizations
Caption: Mechanism of action of this compound as a competitive antagonist of the PAF receptor.
Caption: A typical experimental workflow for an in vivo paw edema model.
References
- 1. PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of this compound, a new platelet-activating factor receptor antagonist: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference of this compound, a novel PAF receptor antagonist, with antigen-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Why was Pca 4248 discontinued by Tocris?
This technical support center provides information regarding the discontinued product Pca 4248, a Platelet-Activating Factor (PAF) receptor antagonist. While the specific reason for its discontinuation by Tocris is not publicly available, this guide offers insights into its properties, potential experimental challenges, and suitable alternatives.
Frequently Asked Questions (FAQs)
Q1: Why was this compound discontinued by Tocris?
While Tocris has not issued a formal public statement detailing the precise reasons for discontinuing this compound, the discontinuation of research chemicals can occur for various reasons. These may include:
-
Availability of Superior Alternatives: More potent, selective, or stable alternative PAF receptor antagonists may have become available, leading to a decline in demand for this compound.
-
Synthesis or Manufacturing Challenges: Difficulties in the chemical synthesis, purification, or maintaining batch-to-batch consistency of the compound could have made its continued production unfeasible.
-
Declining Research Interest: A shift in research focus within the scientific community may have led to a decreased demand for this specific antagonist.
-
Stability or Solubility Issues: Undocumented challenges related to the long-term stability or solubility of the compound might have been identified.
-
Commercial Viability: The demand for the product may not have been sufficient to justify the costs of continued production and quality control.
Q2: What is the mechanism of action for this compound?
This compound is a specific and competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. The PAF receptor is a G-protein coupled receptor (GPCR).[1] By binding to the PAF receptor, this compound blocks the binding of PAF and inhibits the downstream signaling cascade. This inhibition prevents PAF-induced effects such as platelet aggregation, hypotension, and plasma extravasation.
Q3: What are the key biological activities of this compound?
This compound has been shown to:
-
Inhibit rabbit platelet aggregation with an IC₅₀ value of 1.05 μM.
-
Antagonize PAF-induced systemic hypotension and protein-plasma extravasation in rats in vivo.
-
Inhibit PAF-induced phosphoinositide turnover in rabbit platelets.
Q4: Are there any available alternatives to this compound?
Yes, several other PAF receptor antagonists are commercially available and can be used as alternatives to this compound. The choice of antagonist will depend on the specific experimental requirements, such as potency, selectivity, and in vivo/in vitro application.
| Antagonist | Class | Notes |
| WEB 2086 | Thienotriazolodiazepine | A potent and selective PAF receptor antagonist. |
| CV-3988 | Synthetic | One of the earliest synthetic PAF receptor antagonists. |
| Ginkgolide B | Natural Product | A naturally occurring PAF receptor antagonist derived from the Ginkgo biloba tree. |
| BN 52021 | Natural Product | Another ginkgolide with PAF receptor antagonist activity. |
| SR 27417 | Synthetic | A potent and selective PAF receptor antagonist. |
Troubleshooting Guide for PAF Receptor Antagonist Experiments
This guide provides troubleshooting for common issues encountered when using PAF receptor antagonists like this compound or its alternatives.
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of PAF-induced response | Incorrect antagonist concentration: The concentration of the antagonist may be too low to effectively compete with PAF. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC₅₀) of the antagonist in your specific assay. |
| Antagonist degradation: The antagonist may have degraded due to improper storage or handling. | Ensure the antagonist is stored according to the manufacturer's instructions (e.g., desiccate at -20°C). Prepare fresh stock solutions for each experiment. | |
| High PAF concentration: The concentration of PAF used to stimulate the cells may be too high, overwhelming the antagonist. | Use a concentration of PAF that elicits a submaximal response (e.g., EC₈₀) to create a window for observing antagonism. | |
| Insufficient pre-incubation time: The antagonist may not have had enough time to bind to the receptors before the addition of PAF. | Pre-incubate the cells with the antagonist for a sufficient period (e.g., 15-30 minutes) before adding PAF to allow for receptor binding equilibrium. | |
| High background signal or off-target effects | Non-specific binding: The antagonist may be binding to other receptors or cellular components at high concentrations. | Use the lowest effective concentration of the antagonist. Test the antagonist in the absence of PAF to check for any intrinsic activity. |
| Solvent effects: The solvent used to dissolve the antagonist (e.g., DMSO) may be affecting the cells. | Ensure the final concentration of the solvent in the assay is low and include a vehicle control in your experimental design. | |
| Inconsistent results between experiments | Cell variability: Cell health, passage number, and receptor expression levels can vary between experiments. | Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase. Monitor receptor expression levels if possible. |
| Reagent variability: Inconsistent preparation of PAF or antagonist solutions. | Prepare fresh solutions from high-quality reagents for each set of experiments and use precise pipetting techniques. |
Signaling Pathway
The following diagram illustrates the signaling pathway of the Platelet-Activating Factor (PAF) and the inhibitory action of a PAF receptor antagonist like this compound.
Caption: PAF signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
While specific, detailed experimental protocols are highly dependent on the research question and the experimental system, here is a generalized methodology for assessing the inhibitory effect of a PAF receptor antagonist on PAF-induced platelet aggregation.
Objective: To determine the IC₅₀ of a PAF receptor antagonist (e.g., an alternative to this compound) for the inhibition of PAF-induced platelet aggregation in washed rabbit platelets.
Materials:
-
Platelet-rich plasma (PRP) from rabbit
-
Washing buffer (e.g., Tyrode's buffer)
-
PAF
-
PAF receptor antagonist
-
Aggregometer
Methodology:
-
Platelet Preparation:
-
Prepare washed rabbit platelets from PRP by centrifugation and resuspend them in a suitable buffer to a standardized concentration (e.g., 3 x 10⁸ platelets/mL).
-
-
Antagonist Incubation:
-
Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with stirring.
-
Add varying concentrations of the PAF receptor antagonist (or vehicle control) to the platelet suspension.
-
Incubate for a predetermined time (e.g., 15 minutes) to allow for antagonist-receptor binding.
-
-
PAF-induced Aggregation:
-
Initiate platelet aggregation by adding a fixed, submaximal concentration of PAF (e.g., 10 nM).
-
Record the change in light transmittance for a set period (e.g., 5 minutes) using the aggregometer.
-
-
Data Analysis:
-
Measure the maximum aggregation response for each antagonist concentration.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
References
Overcoming resistance to Pca 4248 in cell lines.
Welcome to the technical support center for Pca 4248. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). By targeting PI3Kα, this compound effectively blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to PI3K inhibitors like this compound can arise through several mechanisms. The most frequently observed are:
-
Secondary Mutations in the Target Protein: Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can prevent this compound from binding effectively to its target.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K pathway by upregulating alternative survival pathways. A common bypass mechanism is the activation of the MAPK/ERK pathway.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides systematic steps to identify the cause of resistance and potential strategies to overcome it.
Issue 1: Gradual increase in the IC50 value of this compound in my cell line.
This suggests the development of acquired resistance. The following workflow can help diagnose and address this issue.
Caption: Workflow for diagnosing this compound resistance.
-
PIK3CA Gene Sequencing:
-
Objective: To identify mutations in the PIK3CA gene.
-
Protocol:
-
Isolate genomic DNA from both parental (sensitive) and this compound-resistant cell lines.
-
Amplify the coding regions of the PIK3CA gene using PCR with specific primers.
-
Purify the PCR products.
-
Perform Sanger sequencing or Next-Generation Sequencing (NGS) to identify any nucleotide changes.
-
Compare the sequences from resistant cells to the parental cells and reference sequences.
-
-
-
Western Blot for Bypass Pathway Activation:
-
Objective: To assess the activation state of the MAPK/ERK pathway.
-
Protocol:
-
Culture parental and resistant cells with and without this compound for 24 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-MEK (p-MEK), and total MEK.
-
Use a loading control like GAPDH or β-actin to ensure equal loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
-
qPCR for ABC Transporter Expression:
-
Objective: To quantify the mRNA expression levels of common drug efflux pumps.
-
Protocol:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for ABCB1 (P-gp), ABCG2, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of the target genes in resistant cells compared to parental cells using the ΔΔCt method.
-
-
Issue 2: this compound is ineffective in a new cell line, even at high concentrations.
This may indicate intrinsic resistance. The underlying causes can be similar to acquired resistance or due to the cell line's specific genetic background.
Caption: Intrinsic resistance due to PTEN loss.
-
Check for PTEN Status: Perform a Western blot for PTEN protein expression. Loss of PTEN is a common mechanism of intrinsic resistance to PI3Kα inhibitors because it leads to the accumulation of PIP3, rendering the inhibition of PI3Kα less effective.
-
Assess PI3K Isoform Dependence: The cell line might be dependent on other PI3K isoforms (e.g., PI3Kβ). Consider using a pan-PI3K inhibitor or a dual PI3K/mTOR inhibitor to see if the cells respond.
-
Evaluate Downstream Mutations: The cell line may harbor activating mutations downstream of PI3K, such as in AKT1 or MTOR, which would make it resistant to this compound. Sequence these key downstream genes.
Quantitative Data Summary
The following tables provide hypothetical data illustrating the differences between sensitive and resistant cell lines.
Table 1: this compound IC50 Values
| Cell Line | IC50 (nM) | Resistance Fold-Change |
| Parental (Sensitive) | 15 | - |
| Resistant Clone A | 250 | 16.7 |
| Resistant Clone B | 480 | 32.0 |
Table 2: Relative Gene Expression in Resistant vs. Parental Cells (qPCR)
| Gene | Fold-Change in Resistant Clone A | Fold-Change in Resistant Clone B |
| ABCB1 | 12.5 | 1.2 |
| ABCG2 | 1.8 | 0.9 |
Table 3: Protein Expression/Activation in Resistant vs. Parental Cells (Western Blot Densitometry)
| Protein | Relative Level in Resistant Clone A | Relative Level in Resistant Clone B |
| p-ERK / Total ERK | 1.1 | 8.3 |
| PTEN / GAPDH | 0.95 | 0.98 |
Solutions and Combination Strategies
Based on the troubleshooting results, the following strategies can be employed to overcome this compound resistance.
Strategy 1: Combination Therapy to Target Bypass Pathways
If Western blot analysis confirms the activation of the MAPK/ERK pathway (as suggested for Resistant Clone B), a combination of this compound with a MEK inhibitor is a rational approach.
Caption: Dual inhibition of PI3K and MAPK pathways.
Strategy 2: Overcoming Drug Efflux
If qPCR and Western blotting indicate an upregulation of drug efflux pumps like P-gp (ABCB1) (as suggested for Resistant Clone A), co-administration of this compound with a P-gp inhibitor (e.g., Verapamil, Tariquidar) can restore sensitivity.
Note: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions.
Technical Support Center: PCA-4248 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of PCA-4248.
Frequently Asked Questions (FAQs)
Q1: What is PCA-4248 and what is its mechanism of action?
PCA-4248 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. By blocking the PAF receptor, PCA-4248 inhibits a variety of PAF-induced physiological effects, including platelet aggregation, inflammation, and vasodilation. Its primary mechanism involves competing with PAF for binding to its receptor, thereby preventing the initiation of downstream signaling pathways.
Q2: What are the critical quality attributes for PCA-4248?
The critical quality attributes for PCA-4248 that should be controlled to ensure its identity, purity, and potency include:
-
Appearance: Visual inspection for physical form and color.
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantitation of the main component and detection of any impurities.
-
Related Substances: Identification and quantification of synthesis-related impurities and degradation products.
-
Residual Solvents: Quantification of any remaining solvents from the manufacturing process.
-
Water Content: Determination of the amount of water present.
Q3: What are the recommended analytical techniques for assessing the quality and purity of PCA-4248?
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive quality control of PCA-4248. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): For purity determination and quantification of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For impurity identification and confirmation of molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities.
-
Thermogravimetric Analysis (TGA): To determine the presence of residual solvents and moisture.
-
Karl Fischer Titration: For accurate quantification of water content.
Quality Control Specifications
The following table summarizes typical quality control specifications for PCA-4248. These values are provided as a general guideline and may need to be adapted based on specific experimental requirements or regulatory standards.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% |
| Individual Impurity | HPLC-UV | ≤ 0.1% |
| Total Impurities | HPLC-UV | ≤ 1.0% |
| Residual Solvents | GC-HS or TGA | Per ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to determine the purity of PCA-4248 and to detect and quantify any related substances.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 237 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve PCA-4248 in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is used to identify unknown impurities by determining their molecular weights.
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of PCA-4248.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, splitting patterns, and integration should be consistent with the structure of PCA-4248.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.
Troubleshooting Guides
HPLC Analysis Issues
Q: I am observing peak tailing for the main PCA-4248 peak. What could be the cause and how can I fix it?
A: Peak tailing in reverse-phase HPLC can be caused by several factors:
-
Secondary Silanol Interactions: The basic nitrogen in the dihydropyridine ring can interact with acidic silanol groups on the silica-based column packing.
-
Solution: Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) or use a base-deactivated column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Degradation: The column may be nearing the end of its lifespan.
-
Solution: Replace the column with a new one of the same type.
-
Q: My PCA-4248 peak is showing up at a much earlier or later retention time than expected. What should I check?
A: Shifts in retention time are usually related to the mobile phase or the column:
-
Incorrect Mobile Phase Composition: An error in the preparation of the mobile phase will significantly affect retention.
-
Solution: Carefully prepare fresh mobile phase, ensuring accurate percentages of all components.
-
-
Column Temperature Fluctuation: Changes in column temperature can cause retention time shifts.
-
Solution: Ensure the column oven is set to and maintaining the correct temperature.
-
-
Column Equilibration: The column may not have been properly equilibrated with the initial mobile phase conditions.
-
Solution: Increase the column equilibration time before injecting the sample.
-
LC-MS Analysis Issues
Q: I am not seeing the expected molecular ion peak for PCA-4248 in my mass spectrum. What could be the problem?
A: The absence of a molecular ion peak can be due to several reasons:
-
Ionization Issues: PCA-4248 may not be ionizing efficiently under the current ESI conditions.
-
Solution: Optimize the ESI source parameters, such as capillary voltage, cone voltage, and temperatures. Try switching to negative ion mode if positive mode is unsuccessful.
-
-
In-source Fragmentation: The molecule might be fragmenting in the ion source.
-
Solution: Reduce the cone voltage to decrease the energy in the source.
-
-
Mobile Phase Incompatibility: The mobile phase additives may be suppressing ionization.
-
Solution: Ensure the mobile phase additives (e.g., TFA) are compatible with MS and use them at low concentrations. Volatile buffers like ammonium formate or ammonium acetate are often preferred.
-
NMR Spectroscopy Issues
Q: The peaks in my ¹H NMR spectrum of PCA-4248 are broad. Why is this happening?
A: Broad peaks in an NMR spectrum can indicate several issues:
-
Poor Shimming: The magnetic field homogeneity may not be optimized.
-
Solution: Re-shim the spectrometer.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure glassware is clean and use high-purity solvents.
-
-
Aggregation: The sample may be aggregating at the concentration used.
-
Solution: Dilute the sample or try a different solvent.
-
-
Chemical Exchange: The molecule may be undergoing a chemical exchange process on the NMR timescale.
-
Solution: Acquire the spectrum at a different temperature (higher or lower) to see if the peaks sharpen.
-
Visualizations
Caption: A standard workflow for the quality control assessment of a new batch of PCA-4248.
Caption: A decision tree for troubleshooting common issues in HPLC purity analysis of PCA-4248.
Validation & Comparative
A Comparative Guide to PCA 4248 and Other Platelet-Activating Factor (PAF) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the platelet-activating factor (PAF) receptor antagonist PCA 4248 with other notable antagonists in the field. The information is compiled from various experimental studies to offer a comprehensive overview of their relative performance, supported by available quantitative data and detailed methodologies.
Introduction to PAF Receptor Antagonists
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Consequently, the development of PAF receptor antagonists has been a significant area of research for therapeutic interventions in various inflammatory and cardiovascular diseases. This guide focuses on this compound, a dihydropyridine derivative, and compares its activity with other well-characterized PAF receptor antagonists such as WEB 2086 and BN 52021.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other PAF receptor antagonists from various in vitro and in vivo studies. It is important to note that direct comparisons of absolute potency can be challenging due to variations in experimental conditions across different studies.
In Vitro Activity of PAF Receptor Antagonists
| Antagonist | Assay | Cell/Tissue Type | Parameter | Value | Citation |
| This compound | Phosphoinositide Turnover | Rabbit Platelets | Effective Concentration | 10 µM | [1] |
| WEB 2086 | Platelet Aggregation | Human Platelets | IC50 | 0.17 µM (170 nM) | [2][3] |
| Neutrophil Aggregation | Human Neutrophils | IC50 | 0.36 µM (360 nM) | [2][3] | |
| [3H]PAF Binding | Human Platelets | Ki | 15 nM | ||
| BN 52021 (Ginkgolide B) | PAF Receptor Antagonism | Not Specified | IC50 | 3.6 µM | |
| [3H]-PAF Binding | Human Neutrophils | Ki | 1.3 µM | ||
| PAF-induced Degranulation | Human Neutrophils | Kd | 0.6 µM | ||
| PAF-induced Superoxide Production | Human Neutrophils | Kd | 0.4 µM |
In Vivo Activity of PAF Receptor Antagonists
| Antagonist | Model | Species | Endpoint | Parameter | Value | Citation | |---|---|---|---|---|---| | This compound | PAF-induced Paw Edema | Mice | Inhibition of Edema | Less effective in boosted mice | | | WEB 2086 | PAF-induced Hypotension | Rat | Reversal of Hypotension | ED50 | 0.052 mg/kg i.v. | | | BN 52021 (Ginkgolide B) | Enterolobin-induced Paw Edema | Rat | Inhibition of Edema | Significant Blockade | | | Kadsurenone | Endotoxin-induced Hypotension | Rat | Reversal of Hypotension | 67% reversal | |
Signaling Pathways
The activation of the PAF receptor initiates a cascade of intracellular signaling events. The following diagram illustrates the primary pathways involved.
Caption: Simplified PAF receptor signaling pathway via Gq protein activation.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and other PAF receptor antagonists.
Radioligand Binding Assay for PAF Receptor
This assay is used to determine the binding affinity of a compound to the PAF receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) of a test compound for the PAF receptor.
Materials:
-
[3H]-PAF (radioligand)
-
Washed human platelets or neutrophil membranes (source of PAF receptors)
-
Test compounds (e.g., this compound, WEB 2086, BN 52021) at various concentrations
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl2 and bovine serum albumin)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: A fixed concentration of [3H]-PAF and varying concentrations of the unlabeled test compound are incubated with the platelet or neutrophil membrane preparation in the binding buffer.
-
Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding of [3H]-PAF is plotted against the concentration of the test compound. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
PAF-Induced Hypotension in Rats
This in vivo model assesses the ability of a PAF receptor antagonist to counteract the hypotensive effects of PAF.
Objective: To determine the in vivo potency of a PAF receptor antagonist by measuring its ability to reverse or prevent a drop in blood pressure induced by PAF.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., pentobarbital)
-
PAF solution for intravenous infusion
-
Test compound (e.g., this compound) for administration (e.g., intravenous or oral)
-
Blood pressure monitoring equipment (e.g., pressure transducer connected to a carotid artery cannula)
-
Infusion pump
Procedure:
-
Animal Preparation: Rats are anesthetized, and catheters are inserted into the carotid artery for blood pressure measurement and the jugular vein for drug and PAF administration.
-
Baseline Measurement: A stable baseline mean arterial pressure (MAP) is recorded.
-
Antagonist Administration: The test compound is administered to the animal at various doses.
-
PAF Challenge: A continuous intravenous infusion of PAF is initiated to induce a sustained hypotensive response.
-
Blood Pressure Monitoring: The MAP is continuously monitored throughout the experiment.
-
Data Analysis: The dose of the antagonist required to produce a 50% reversal of the PAF-induced hypotension (ED50) is calculated.
Caption: Experimental workflow for the PAF-induced hypotension model in rats.
Conclusion
This compound is a confirmed PAF receptor antagonist, effectively inhibiting PAF-induced downstream signaling events such as phosphoinositide turnover. When compared to other antagonists like WEB 2086 and BN 52021, the available data suggests that WEB 2086 may exhibit higher potency in in vitro platelet and neutrophil aggregation assays. However, it is crucial to consider that these comparisons are drawn from different studies with varying experimental setups. In vivo studies also indicate differential effects, for instance, in specific models of inflammation. The choice of a PAF receptor antagonist for a particular research application will depend on the specific biological question, the experimental model, and the desired pharmacological profile. This guide provides a foundational comparison to aid in this selection process.
References
A Comparative Analysis of the Efficacy of Pca 4248 and WEB 2086 as Platelet-Activating Factor Receptor Antagonists
In the landscape of inflammatory and thrombotic research, the antagonism of the platelet-activating factor (PAF) receptor presents a critical therapeutic target. This guide provides a detailed comparison of two notable PAF receptor antagonists, Pca 4248 and WEB 2086, with a focus on their efficacy, supported by experimental data. This objective analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their investigative pursuits.
Mechanism of Action and Efficacy
Both this compound and WEB 2086 function as competitive antagonists at the PAF receptor, a G-protein coupled receptor (GPCR) integral to various signaling pathways that mediate inflammation, platelet aggregation, and other physiological responses.[1][2][3][4] By blocking the binding of PAF to its receptor, these antagonists effectively inhibit downstream signaling cascades.
WEB 2086 (Apafant) is a well-characterized thieno-triazolodiazepine that has demonstrated potent and specific antagonism of the PAF receptor.[4] It exhibits a high binding affinity for human PAF receptors with a reported Ki of 9.9 nM . In functional assays, WEB 2086 effectively inhibits PAF-induced human platelet and neutrophil aggregation with IC50 values of 0.17 µM and 0.36 µM , respectively.
This compound , a dihydropyridine derivative, also acts as a competitive antagonist at the PAF receptor level. While specific Ki or IC50 values are not as readily available in the reviewed literature, studies have demonstrated its dose-dependent inhibition of PAF-induced effects. For instance, a concentration of 10 µM this compound was shown to be the most effective dose to abolish PAF-induced phosphoinositide turnover in rabbit platelets.
Quantitative Efficacy Data
The following table summarizes the available quantitative data for this compound and WEB 2086, allowing for a direct comparison of their inhibitory activities.
| Parameter | This compound | WEB 2086 (Apafant) | Reference(s) |
| Target | Platelet-Activating Factor Receptor | Platelet-Activating Factor Receptor | |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | |
| Binding Affinity (Ki) | Not Reported | 9.9 nM (human PAF receptors) | |
| Inhibition of Platelet Aggregation (IC50) | Not Reported | 0.17 µM (human platelets) | |
| Inhibition of Neutrophil Aggregation (IC50) | Not Reported | 0.36 µM (human neutrophils) | |
| Inhibition of Phosphoinositide Turnover | Effective at 10 µM (rabbit platelets) | IC50 = 33 µM (human platelets) |
Signaling Pathway Inhibition
The binding of PAF to its receptor initiates a signaling cascade primarily through the Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Both this compound and WEB 2086 interrupt this pathway at the initial step by preventing PAF from binding to its receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and WEB 2086.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
The supernatant PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes.
2. Aggregation Measurement:
-
Platelet aggregation is monitored using a light aggregometer.
-
A baseline light transmission is established using PPP (representing 100% aggregation).
-
PRP is placed in the aggregometer cuvette and pre-incubated with either the test compound (this compound or WEB 2086 at various concentrations) or vehicle control for a specified time (e.g., 2-5 minutes) at 37°C with constant stirring.
-
PAF is then added to induce aggregation, and the change in light transmission is recorded over time.
3. Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation, is determined from the dose-response curve.
Phosphoinositide Turnover Assay
This assay measures the inhibition of PAF-induced production of inositol phosphates.
1. Cell Labeling:
-
Platelets or other suitable cells are incubated with [³H]-myo-inositol or [³²P]-orthophosphate for a sufficient period to allow for incorporation into membrane phosphoinositides.
2. Stimulation and Inhibition:
-
The labeled cells are washed and then pre-incubated with the test compound (this compound or WEB 2086) or vehicle.
-
The cells are then stimulated with PAF for a short period.
3. Extraction and Separation of Inositol Phosphates:
-
The reaction is terminated by the addition of a quenching agent (e.g., trichloroacetic acid).
-
The aqueous-soluble inositol phosphates are extracted.
-
The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.
4. Quantification:
-
The radioactivity of each fraction is measured by liquid scintillation counting.
-
The inhibitory effect of the antagonist is determined by comparing the amount of radiolabeled inositol phosphates produced in the presence and absence of the compound.
Conclusion
Both this compound and WEB 2086 are effective antagonists of the PAF receptor, inhibiting downstream signaling events such as phosphoinositide turnover and platelet aggregation. Based on the available data, WEB 2086 appears to be a more potent inhibitor, with a reported Ki in the nanomolar range and IC50 values for platelet aggregation in the sub-micromolar range. The quantitative data for this compound is less defined, with an effective concentration for inhibiting phosphoinositide turnover reported at 10 µM.
For researchers selecting a PAF receptor antagonist, WEB 2086 offers the advantage of well-defined potency and a larger body of published data. However, the choice of antagonist may also depend on other factors such as the specific experimental system, desired pharmacokinetic properties, and the potential for off-target effects. Further head-to-head comparative studies would be beneficial to provide a more definitive assessment of the relative efficacy of these two compounds.
References
- 1. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PCA 4248's Specificity for the Platelet-Activating Factor (PAF) Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PCA 4248, a Platelet-Activating Factor (PAF) receptor antagonist, with other established antagonists. The following sections present experimental data on the binding affinity and functional inhibition of these compounds, detail the methodologies used in these experiments, and illustrate the key signaling pathways involved. This objective analysis is intended to assist researchers in evaluating the specificity and efficacy of this compound for their studies.
Data Presentation: Quantitative Comparison of PAF Receptor Antagonists
The following tables summarize the available quantitative data for this compound and its key competitors—WEB-2086, CV-3988, and Ginkgolide B. This data is derived from receptor binding assays and functional assays that measure the inhibition of PAF-induced biological responses.
Table 1: PAF Receptor Binding Affinity
This table presents the inhibition constant (Ki) values, which represent the affinity of the antagonist for the PAF receptor. A lower Ki value indicates a higher binding affinity. Data is primarily from competitive binding assays using radiolabeled PAF ([³H]-PAF).
| Compound | Organism/Tissue | Assay Type | Ki (nM) |
| This compound | - | - | Data Not Available |
| WEB-2086 | Human Platelets | [³H]-PAF Binding | 9.9[1], 15[2] |
| CV-3988 | Rabbit Platelets | [³H]-PAF Binding | 120[3] |
| Human Platelets | [³H]-PAF Binding | 872[4] | |
| Ginkgolide B | - | PAF Receptor Binding | 1300[5] |
Table 2: Functional Inhibition of PAF-Induced Responses
This table summarizes the half-maximal inhibitory concentration (IC50) values from various functional assays. These values indicate the concentration of the antagonist required to inhibit 50% of the PAF-induced response.
| Compound | Assay Type | Cell/Tissue Type | IC50 (µM) |
| This compound | Inhibition of Phosphoinositide Turnover | Rabbit Platelets | ~10 (most effective dose) |
| Inhibition of PAF-induced Hypotension (in vivo) | Rat | 0.45 mg/kg | |
| WEB-2086 | Inhibition of PAF-induced Platelet Aggregation | Human Platelets | 0.17 |
| Inhibition of PAF-induced Neutrophil Aggregation | Human Neutrophils | 0.36 | |
| Inhibition of IP₃ Formation | Human Platelets | 33 | |
| CV-3988 | Inhibition of PAF-induced Platelet Aggregation | Rabbit Platelets | 1.1 |
| Inhibition of [³H]-PAF Binding | Rabbit Platelets | 0.079 | |
| Inhibition of [³H]-PAF Binding | Human Platelets | 0.16 | |
| Ginkgolide B | Inhibition of PAF-induced Platelet Aggregation | - | 3.6 |
Table 3: Selectivity Profile
This table provides information on the selectivity of the antagonists for the PAF receptor over other potential targets.
| Compound | Selectivity Notes |
| This compound | Exhibits anti-serotoninergic properties. Inactive against histamine- or bradykinin-induced responses. |
| WEB-2086 | Shows little to no effect on platelet aggregation induced by other agents. Does not have sedative activity despite structural similarity to triazolodiazepines. |
| CV-3988 | Had no effect on the binding of [³H]-5-hydroxytryptamine (serotonin) to rabbit platelets. Did not inhibit platelet aggregation induced by arachidonic acid, ADP, collagen, or A-23187. |
| Ginkgolide B | Known for its specific antagonism of the PAF receptor. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data presentation tables.
Competitive PAF Receptor Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound for the PAF receptor.
Objective: To determine the Ki of an antagonist by measuring its ability to displace a radiolabeled ligand ([³H]-PAF) from the PAF receptor.
Materials:
-
Isolated cell membranes (e.g., from human or rabbit platelets)
-
[³H]-PAF (radioligand)
-
Test antagonist (e.g., this compound, WEB-2086, CV-3988, Ginkgolide B)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate platelet membranes by homogenization and centrifugation of platelet-rich plasma. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a series of tubes, combine the isolated membranes, a fixed concentration of [³H]-PAF, and varying concentrations of the test antagonist.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of [³H]-PAF (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of an antagonist to inhibit platelet aggregation induced by PAF.
Objective: To determine the IC50 of an antagonist for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-activating factor (PAF)
-
Test antagonist
-
Platelet aggregometer (using light transmission aggregometry - LTA)
-
Saline or appropriate buffer
Procedure:
-
PRP Preparation: Obtain PRP by centrifuging whole blood at a low speed.
-
Baseline Measurement: Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmission.
-
Antagonist Incubation: Add the test antagonist at various concentrations to the PRP and incubate for a short period.
-
Induction of Aggregation: Add a fixed concentration of PAF to induce platelet aggregation.
-
Measurement: The aggregometer records the change in light transmission as platelets aggregate. The extent of aggregation is measured as the maximum change in light transmission.
-
Data Analysis: Plot the percentage of inhibition of aggregation against the concentration of the antagonist to determine the IC50 value.
PAF-Induced Phosphoinositide Turnover Assay
This assay assesses the ability of an antagonist to block the downstream signaling of the PAF receptor, specifically the hydrolysis of phosphoinositides.
Objective: To determine the effect of an antagonist on PAF-stimulated production of inositol phosphates (e.g., IP₃).
Materials:
-
Cultured cells or platelets labeled with [³H]-myo-inositol
-
Platelet-activating factor (PAF)
-
Test antagonist
-
Lysis buffer
-
Anion-exchange chromatography columns
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Incubate cells or platelets with [³H]-myo-inositol to label the cellular phosphoinositide pool.
-
Antagonist Treatment: Pre-incubate the labeled cells with various concentrations of the antagonist.
-
PAF Stimulation: Stimulate the cells with a fixed concentration of PAF for a specific time to induce phosphoinositide hydrolysis.
-
Extraction of Inositol Phosphates: Stop the reaction and extract the water-soluble inositol phosphates.
-
Separation and Quantification: Separate the different inositol phosphates (IP₁, IP₂, IP₃) using anion-exchange chromatography and quantify the radioactivity of each fraction using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits the PAF-stimulated increase in inositol phosphates.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: PAF Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
PCA-4248: A Comparative Analysis of a Platelet-Activating Factor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PCA-4248, a potent Platelet-Activating Factor (PAF) receptor antagonist, with other notable PAF inhibitors. The information is curated to assist researchers and drug development professionals in evaluating PCA-4248 as a potential alternative in therapeutic strategies targeting PAF-mediated pathologies.
Executive Summary
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a variety of inflammatory and allergic diseases. Consequently, the development of PAF receptor antagonists has been an active area of research. PCA-4248 has emerged as a significant compound in preclinical studies, demonstrating notable efficacy in inhibiting PAF-induced cellular responses. This guide presents a comparative analysis of its performance against other well-known PAF inhibitors, supported by available experimental data. While direct head-to-head comparative studies under identical conditions are limited, this document synthesizes available data to provide an objective overview. A notable gap in the current literature is the absence of clinical trial data for PCA-4248.
Mechanism of Action: PAF Receptor Antagonism
PCA-4248 functions as a competitive antagonist at the PAF receptor.[1] This means it directly competes with PAF for binding to its receptor, thereby preventing the initiation of downstream signaling cascades that lead to inflammatory and thrombotic events. The PAF signaling pathway, a critical target for inhibitors like PCA-4248, is depicted below.
Comparative In Vitro Potency
The potency of PAF inhibitors is typically evaluated through their ability to inhibit PAF-induced platelet aggregation and their binding affinity to the PAF receptor. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (pA2) are key metrics for comparison.
| Compound | Assay | Species | IC50 / pA2 | Reference |
| PCA-4248 | Phosphoinositide Turnover | Rabbit Platelets | ~10 µM (most effective dose) | [1] |
| WEB 2086 | Platelet Aggregation | Human | IC50: 170 nM | [2] |
| WEB 2086 | Platelet Aggregation | Rabbit | pA2: 7.31 | [3] |
| Ginkgolide B (BN 52021) | Platelet Aggregation | Rabbit | pA2: 6.38 | [3] |
| Rupatadine | Platelet Aggregation | Rabbit | IC50: 0.26 µM | |
| Lexipafant | Not specified | Not specified | Not specified |
Note: Direct comparison of IC50 and pA2 values across different studies should be approached with caution due to variations in experimental conditions.
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-inflammatory and anti-allergic potential of PCA-4248.
-
Anti-edema Activity: In a mouse model of antigen-induced paw edema, PCA-4248 showed anti-PAF activity, although its effectiveness was influenced by the sensitization state of the animals.
-
Sepsis: In a murine model of polymicrobial sepsis, treatment with PCA-4248 improved resistance against the infection.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of PAF inhibitors.
Platelet Aggregation Inhibition Assay
This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.
References
Head-to-Head Comparison: Pca 4248 and Ginkgolide B as Platelet-Activating Factor Receptor Antagonists
In the landscape of inflammatory and thrombotic research, the antagonism of the platelet-activating factor (PAF) receptor stands as a critical therapeutic target. Among the numerous compounds investigated for this purpose, Pca 4248, a synthetic dihydropyridine derivative, and ginkgolide B, a natural terpene lactone isolated from Ginkgo biloba, have emerged as significant contenders. This guide provides a detailed, data-driven comparison of these two potent PAF receptor antagonists for researchers, scientists, and drug development professionals.
Mechanism of Action and a Glimpse into their Chemical Nature
Both this compound and ginkgolide B exert their primary pharmacological effect by acting as antagonists at the PAF receptor, a G-protein coupled receptor involved in a myriad of physiological and pathological processes including inflammation, platelet aggregation, and allergic reactions.[1][2] this compound, chemically identified as 2-(phenylthio)ethyl 5-methoxycarbonyl-2,4,6-trimethyl-1,4-dihydropyridine-3-carboxylate, functions as a competitive antagonist at the PAF receptor.[3] Its synthetic origin allows for precise structural modifications to optimize its antagonistic activity.
In contrast, ginkgolide B is a naturally occurring diterpenoid trilactone with a complex and rigid cage-like structure.[4] It is renowned for its potent and specific inhibition of the PAF receptor.[2] Beyond its primary target, ginkgolide B has been reported to exhibit a broader range of biological activities, including neuroprotective and anti-allergic effects, potentially through modulation of other signaling pathways such as TLR4 and 5-HT3 receptors.
Quantitative Comparison of Biological Activity
Direct head-to-head comparative studies of this compound and ginkgolide B under identical experimental conditions are limited in the published literature. However, by collating data from various independent studies, we can construct a comparative overview of their potency. It is crucial for researchers to consider the different experimental models and conditions when interpreting these values.
| Compound | Assay Type | Species/System | Endpoint | Potency (IC50/Ki) | Reference |
| This compound | In vivo | Rat | PAF-induced hypotension | 0.45 mg/kg | |
| In vivo | Rat | PAF-induced plasma extravasation | 0.36 mg/kg | ||
| In vitro | Rabbit Platelets | PAF-induced phosphoinositide turnover | ~10 µM (effective dose) | ||
| Ginkgolide B | In vitro | Human Platelets | PAF Receptor Binding | 0.273 µM | |
| In vitro | Human Platelets | PAF-induced aggregation | 2.5 µg/mL | ||
| In vitro | Rabbit Platelets | PAF-induced aggregation | 442 nM | ||
| In vitro | Human Eosinophils | PAF-induced chemotaxis | 7.0 µM | ||
| In vitro | Human Neutrophils | PAF-induced chemotaxis | 23 µM | ||
| In vitro | Cloned PAF Receptor | Receptor Binding (Derivative) | 110 nM (Ki for 7α-chloro ginkgolide B) |
Signaling Pathways: A Visual Representation
The antagonism of the PAF receptor by this compound and ginkgolide B disrupts the downstream signaling cascade initiated by PAF. The following diagrams illustrate the known points of intervention for each compound.
Caption: PAF receptor signaling and points of inhibition by this compound and ginkgolide B.
Experimental Protocols
For researchers aiming to replicate or build upon existing findings, detailed experimental protocols are indispensable. Below are generalized yet comprehensive methodologies for key assays used to evaluate PAF receptor antagonists.
Protocol 1: PAF-Induced Platelet Aggregation Assay
Objective: To measure the inhibitory effect of a compound on PAF-induced platelet aggregation in vitro.
Materials:
-
Human or rabbit whole blood collected in sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet-activating factor (PAF).
-
Test compounds (this compound or ginkgolide B) dissolved in an appropriate solvent (e.g., DMSO).
-
Saline or appropriate buffer.
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.
-
Incubation with Antagonist: Pre-incubate the PRP with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation and record the aggregation curve for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Caption: Workflow for the PAF-induced platelet aggregation assay.
Protocol 2: Radioligand Binding Assay for PAF Receptor
Objective: To determine the binding affinity (Ki) of a compound to the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from transfected cell lines or platelets).
-
Radiolabeled PAF receptor antagonist (e.g., [³H]-PAF or a suitable labeled antagonist).
-
Test compounds (this compound or ginkgolide B).
-
Binding buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the PAF receptor according to standard laboratory protocols.
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (or buffer for total binding, and a high concentration of a known antagonist for non-specific binding).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand binding assay for the PAF receptor.
Conclusion
Both this compound and ginkgolide B are effective antagonists of the PAF receptor, albeit with different origins and potentially different breadths of biological activity. The available data suggests that ginkgolide B exhibits high potency in in vitro assays, particularly in inhibiting PAF receptor binding and platelet aggregation. This compound has demonstrated significant efficacy in in vivo models of PAF-induced pathology. The choice between these two compounds for research or therapeutic development will depend on the specific application, desired secondary effects, and the biological system under investigation. The provided data and protocols offer a solid foundation for further comparative studies to elucidate the nuanced differences between these two important pharmacological tools.
References
- 1. researchgate.net [researchgate.net]
- 2. PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PAF-Receptor and Pleiotropic Effects on Tyrosine Phospho-EGFR/Src/FAK/Paxillin in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Pca 4248 Experimental Findings: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of Pca 4248, a Platelet-Activating Factor (PAF) receptor antagonist, with other notable alternatives. The data presented is based on published experimental findings to assist in evaluating its performance and reproducibility.
Mechanism of Action: PAF Receptor Antagonism
This compound functions as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor.[1] Its primary mechanism involves blocking the binding of PAF, a potent phospholipid mediator, to its receptor on the surface of various cells, including platelets, neutrophils, and endothelial cells. This inhibition disrupts the downstream signaling cascades initiated by PAF, which are implicated in a range of physiological and pathological processes such as inflammation, allergic reactions, and thrombosis.
Comparative Efficacy of PAF Receptor Antagonists
The following tables summarize the quantitative data from key in vitro and in vivo experiments for this compound and two other well-characterized PAF receptor antagonists: WEB 2086 and Ginkgolide B. This allows for a direct comparison of their potencies in relevant biological assays.
Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation
| Compound | Species | IC50 | Reference |
| This compound | Rabbit | Not explicitly reported; 10 µM was the most effective dose at inhibiting phosphoinositide turnover.[1] | [1] |
| WEB 2086 | Human | 0.17 µM | [1] |
| Ginkgolide B | Human | ~5.7 µM (2.5 µg/ml) | [2] |
Note: The molecular weight of Ginkgolide B (424.4 g/mol ) was used for the conversion from µg/ml to µM.
Table 2: In Vivo Inhibition of PAF-Induced Effects
| Compound | Model | Endpoint | ED50 / IC50 | Reference |
| This compound | Rat | Systemic Hypotension | IC50: 0.45 mg/kg (i.v.) | |
| This compound | Rat | Pleural Exudation | ED50: 6.1 mg/kg (oral) | |
| WEB 2086 | Rat | Systemic Hypotension | ED50: 0.052 mg/kg (i.v.) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
To ensure the reproducibility of the findings cited, detailed methodologies for the key experiments are provided below.
In Vitro Platelet Aggregation Assay
This protocol is a standard method for assessing the inhibitory effect of compounds on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from the subject (e.g., rabbit or human) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red blood cells and white blood cells.
-
Carefully collect the upper PRP layer.
2. Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a small volume of PRP into an aggregometer cuvette with a stir bar.
-
Add the test compound (this compound or alternative) at various concentrations and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a known concentration of PAF.
-
Record the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
3. Data Analysis:
-
The maximum aggregation is recorded as the percentage change in light transmission.
-
The concentration of the test compound that inhibits 50% of the maximal PAF-induced aggregation is determined as the IC50 value.
In Vivo PAF-Induced Hypotension in Rats
This in vivo model assesses the ability of a compound to counteract the systemic blood pressure-lowering effects of PAF.
1. Animal Preparation:
-
Anesthetize a rat (e.g., Sprague-Dawley) with a suitable anesthetic agent.
-
Surgically insert a cannula into a major artery (e.g., carotid or femoral artery) and connect it to a pressure transducer to continuously monitor blood pressure.
-
Insert a cannula into a major vein (e.g., jugular or femoral vein) for the administration of the test compound and PAF.
2. Experimental Procedure:
-
Allow the animal to stabilize and record a baseline blood pressure.
-
Administer the test compound (this compound or alternative) intravenously at various doses.
-
After a predetermined time, infuse a standard dose of PAF that is known to cause a significant and reproducible drop in blood pressure.
-
Continuously record the mean arterial pressure (MAP) throughout the experiment.
3. Data Analysis:
-
Calculate the percentage inhibition of the PAF-induced hypotensive response for each dose of the test compound.
-
The dose of the compound that causes a 50% inhibition of the maximal PAF-induced drop in blood pressure is determined as the IC50 or ED50 value.
References
A Comparative Guide to PCA-4248 and Other Platelet-Activating Factor (PAF) Receptor Antagonists
This guide provides a comprehensive comparison of PCA-4248, a potent Platelet-Activating Factor (PAF) receptor antagonist, with other relevant alternatives in the field. The information is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support informed decision-making in research and development.
Overview of PCA-4248
PCA-4248 is a synthetic compound belonging to the dihydropyridine class of molecules. It functions as a competitive antagonist of the PAF receptor, a G-protein coupled receptor involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the binding of PAF to its receptor, PCA-4248 effectively inhibits downstream signaling pathways, thereby mitigating the biological effects of PAF. These effects include the inhibition of phosphoinositide turnover, protein phosphorylation, and serotonin secretion in platelets. In vivo studies have demonstrated its efficacy in blocking PAF-induced hypotension and plasma extravasation.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of PCA-4248 in comparison to other notable PAF receptor antagonists.
Table 1: In Vitro Potency of PAF Receptor Antagonists
| Compound | Assay Type | Species | IC50 / ED50 (µM) | Reference |
| PCA-4248 | Inhibition of PAF-induced phosphoinositide turnover | Rabbit Platelets | ~10 (most effective dose) | |
| WEB 2086 | Inhibition of PAF-induced platelet aggregation | Human Whole Blood | 0.39 | |
| Ro 19-3704 | Inhibition of PAF-induced platelet aggregation | Human Whole Blood | 2.4 | |
| CV-3988 | Inhibition of PAF-induced platelet aggregation | Human Whole Blood | 5.32 | |
| BN 52021 | Inhibition of PAF-induced platelet aggregation | Human Whole Blood | 19.5 | |
| L-652,731 | Inhibition of PAF-induced platelet aggregation | Human Whole Blood | 21.0 | |
| FR-900452 | Inhibition of PAF-induced platelet aggregation | Human Whole Blood | 4.7 | |
| RP 48740 | Inhibition of PAF-induced platelet aggregation (ex-vivo) | Human Plasma | I50: 2.3 (mg/L) |
IC50: Half maximal inhibitory concentration. ED50: Half maximal effective dose.
Table 2: In Vivo Efficacy of PAF Receptor Antagonists
| Compound | Model | Species | Dose | Effect | Reference |
| PCA-4248 | PAF-induced hypotension | Rat | 0.3 - 1 mg/kg (i.v.) | Significant inhibition (IC50 = 0.45 mg/kg) | |
| PCA-4248 | PAF-induced plasma extravasation | Rat | 1 mg/kg (i.v.) | Inhibition (IC50 = 0.36 mg/kg) | |
| PCA-4248 | PAF-induced death | Mouse | 30 mg/kg (oral) | Increased survival rate from 16% to 68% | |
| PCA-4248 | Allergen-induced pleurisy (exudation) | Rat | 2.5 - 20 mg/kg (oral) | Complete inhibition (ED50 = 6.1 mg/kg) | |
| PCA-4248 | Antigen-induced paw edema | Mouse | - | Less effective in boosted mice |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This assay evaluates the ability of a compound to inhibit PAF-induced platelet aggregation.
Principle: Platelet aggregation is measured by the change in light transmission through a platelet-rich plasma (PRP) suspension using an aggregometer. Increased aggregation leads to increased light transmission.
Detailed Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g).
-
Assay Procedure:
-
Aliquots of PRP are placed in aggregometer cuvettes with a stir bar and pre-warmed to 37°C.
-
The test compound (e.g., PCA-4248) or vehicle control is added to the PRP and incubated for a specified time (e.g., 2-5 minutes).
-
Platelet aggregation is initiated by adding a sub-maximal concentration of PAF.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value for the test compound is determined by plotting the percentage of inhibition against the log of the compound concentration.
PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled PAF ligand (e.g., [³H]-PAF) for binding to the PAF receptor on a cell membrane preparation.
Detailed Methodology:
-
Membrane Preparation: Platelet membranes are prepared from rabbit or human platelets by sonication and differential centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
Binding Reaction:
-
The reaction mixture contains the membrane preparation, the radiolabeled PAF ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (e.g., PCA-4248) or a known PAF receptor antagonist as a positive control.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PAF) from the total binding. The Ki (inhibition constant) or IC50 value for the test compound is then determined from the competition curve.
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PAF to its receptor and the point of inhibition by PCA-4248.
Caption: PAF Receptor Signaling and Inhibition by PCA-4248.
Experimental Workflow for In Vitro Antagonist Screening
This diagram outlines the general workflow for screening potential PAF receptor antagonists in vitro.
Caption: In Vitro Screening Workflow for PAF Antagonists.
Logical Relationship of In Vivo Models
This diagram illustrates the progression and relationship between different in vivo models used to evaluate the efficacy of PAF antagonists.
A Comparative Guide to Control Experiments for Pca 4248 Studies
Introduction to Pca 4248
This compound is a synthetic compound that acts as a competitive antagonist of the platelet-activating factor receptor (PAFR).[1][2] By binding to PAFR, this compound blocks the downstream signaling cascades initiated by PAF, a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][3][4] In experimental settings, this compound has been shown to inhibit PAF-induced effects such as phosphoinositide turnover, protein phosphorylation, serotonin secretion, systemic hypotension, and plasma extravasation.
Key Control Experiments for this compound Studies
To ensure the specificity and validity of findings in this compound studies, a panel of control experiments is essential. These controls help to distinguish the specific effects of PAFR blockade from off-target effects or experimental artifacts.
1. Baseline and Vehicle Controls:
-
Negative Control (Baseline): This group is left untreated to establish the basal level of the measured parameter in the absence of any stimuli or inhibitors.
-
Vehicle Control: this compound is typically dissolved in a solvent (e.g., DMSO) before being added to the experimental system. The vehicle control group is treated with the same concentration of the solvent alone to account for any potential effects of the vehicle on the experimental outcome.
2. Positive and Specificity Controls:
-
Positive Control (PAF Stimulation): This group is treated with PAF alone to induce the biological response of interest. This confirms that the experimental system is responsive to PAF.
-
Specificity Control (Alternative Agonist): To demonstrate that this compound specifically inhibits PAFR, an alternative agonist that acts through a different receptor should be used. For example, in platelet studies, thrombin can be used as a stimulus. This compound is not expected to inhibit thrombin-induced platelet activation, confirming its specificity for PAFR.
Data Presentation: Expected Outcomes of Control Experiments
The following table summarizes the expected outcomes for key control experiments in a hypothetical study investigating the effect of this compound on PAF-induced intracellular calcium mobilization in platelets.
| Experimental Group | Treatment | Expected Outcome (Intracellular Calcium [Ca2+]) | Purpose |
| Negative Control | No treatment | Basal [Ca2+] | Establish baseline |
| Vehicle Control | Vehicle (e.g., DMSO) | Basal [Ca2+] | Rule out vehicle effects |
| Positive Control | PAF | Increased [Ca2+] | Confirm PAF responsiveness |
| Specificity Control | Thrombin | Increased [Ca2+] | Test for off-target effects |
| Experimental Group 1 | This compound + PAF | Basal [Ca2+] | Test efficacy of this compound |
| Experimental Group 2 | This compound + Thrombin | Increased [Ca2+] | Confirm specificity of this compound |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol details a method to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
1. Platelet Preparation:
- Isolate platelets from whole blood using standard differential centrifugation methods.
- Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.
2. Treatment:
- Pre-incubate platelet suspensions with either vehicle or varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
3. Aggregation Measurement:
- Transfer the platelet suspensions to an aggregometer.
- Add a sub-maximal concentration of PAF to induce aggregation and record the change in light transmittance over time.
- For specificity control experiments, use thrombin as the agonist instead of PAF.
4. Data Analysis:
- Quantify the extent of aggregation for each condition.
- Compare the aggregation response in the presence and absence of this compound to determine its inhibitory effect.
Protocol 2: In Vivo Mouse Model of PAF-Induced Paw Edema
This protocol describes an in vivo model to evaluate the anti-inflammatory effects of this compound.
1. Animal Handling and Dosing:
- Acclimate mice to the experimental conditions.
- Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the inflammatory challenge.
2. Induction of Edema:
- Inject a standardized dose of PAF into the subplantar region of the mouse hind paw.
- Inject the contralateral paw with saline as an internal control.
3. Measurement of Edema:
- Measure the paw thickness or volume at regular time intervals after the PAF injection using a plethysmometer or calipers.
4. Data Analysis:
- Calculate the increase in paw volume for each group.
- Compare the degree of edema in the this compound-treated group to the vehicle-treated group to assess the anti-inflammatory efficacy of this compound.
Visualizations
Signaling Pathway of PAF and Site of this compound Inhibition
Caption: this compound competitively inhibits PAF binding to its receptor, blocking downstream signaling.
Experimental Workflow for this compound Specificity Testing
Caption: Workflow to determine the specificity of this compound for the PAF receptor.
References
- 1. PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of this compound, a new platelet-activating factor receptor antagonist: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference of this compound, a novel PAF receptor antagonist, with antigen-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of PCA 4248 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is increasingly moving towards combination strategies to enhance efficacy, overcome resistance, and minimize toxicity. PCA 4248, a potent and selective platelet-activating factor (PAF) receptor antagonist, has demonstrated significant therapeutic potential as a monotherapy in preclinical models of inflammation and septic shock. This guide provides a comprehensive comparison of this compound in combination with other therapeutic agents, supported by experimental data and detailed protocols to inform future research and drug development.
This compound in Combination with Sepsis Therapies
Sepsis remains a formidable clinical challenge with high mortality rates. The inflammatory cascade triggered by infection involves a symphony of mediators, with PAF playing a critical role. The use of this compound in conjunction with standard sepsis interventions presents a promising strategy to mitigate the overwhelming inflammatory response.
Preclinical Evidence: this compound in a Polymicrobial Sepsis Model
A pivotal study investigated the efficacy of this compound in a murine model of polymicrobial sepsis induced by cecal ligation and puncture (CLP), a model that closely mimics the clinical progression of human sepsis.
Table 1: Survival Outcomes of this compound Treatment in a Lethal Sepsis Model
| Treatment Group | Dosing Regimen | Survival Rate at Day 6 |
| Vehicle (Control) + Lethal CLP | - | 0% |
| This compound Pre-treatment + Lethal CLP | 5 mg/kg s.c. before CLP | 50% |
| This compound Post-treatment + Lethal CLP | Two 5 mg/kg doses s.c. at 4h and 28h post-CLP | 25% |
The data clearly indicates that both pre- and post-treatment with this compound significantly improved survival rates in a lethal sepsis model. Pre-treatment, in particular, demonstrated a remarkable 50% survival advantage, highlighting the potential of this compound as a prophylactic or early-stage intervention.
Experimental Protocol: Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is the gold standard for inducing experimental sepsis.
-
Anesthesia: Mice are anesthetized using an intraperitoneal injection of ketamine (75 mg/kg) and xylazine (15 mg/kg).[1]
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve to prevent intestinal obstruction.[1] The ligated cecum is punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal content is extruded to induce peritonitis.[2]
-
Closure and Resuscitation: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are sutured. Fluid resuscitation is provided by subcutaneous injection of 1 ml of pre-warmed 0.9% saline.
-
Drug Administration: this compound (5 mg/kg) or vehicle is administered subcutaneously at specified time points before or after the CLP procedure.
-
Monitoring: Animals are monitored for survival, and signs of sepsis (lethargy, piloerection, fever) over a period of several days.
PAF Receptor Antagonists in Combination with Cancer Therapies
The tumor microenvironment is characterized by chronic inflammation, which can promote tumor growth, angiogenesis, and metastasis. PAF has been implicated in these processes, suggesting that PAFR antagonists could serve as valuable adjuncts to conventional cancer treatments.
Preclinical Evidence: Ginkgolide B with Cisplatin in Ovarian Cancer
While specific combination studies with this compound in cancer are limited, research on other PAFR antagonists, such as Ginkgolide B, provides compelling proof-of-concept.
Table 2: Efficacy of Ginkgolide B and Cisplatin in Ovarian Cancer Cells
| Treatment Group (SKOV3 Cells) | Inhibition of Cell Proliferation |
| Ginkgolide B (100 µM) | 57.3% |
| Cisplatin (CDDP) | - |
| Ginkgolide B + Cisplatin (low conc.) | Additive Effect |
A study on human ovarian cancer cell lines (SKOV3 and CAOV3) demonstrated that Ginkgolide B significantly inhibited cell proliferation. Furthermore, a combined treatment of low concentrations of Ginkgolide B and cisplatin (CDDP) resulted in an additive inhibitory effect on cell proliferation. This suggests that PAFR antagonism can enhance the cytotoxic effects of conventional chemotherapy.
Preclinical Evidence: PAFR Antagonists with Radiotherapy
Radiotherapy is a cornerstone of cancer treatment, but resistance and tumor cell repopulation remain significant challenges. Emerging evidence suggests that PAFR antagonists can improve the efficacy of radiotherapy. In vivo studies have shown that the combination of a PAFR antagonist with radiotherapy can lead to a significant decrease in tumor cell viability and reduce tumor repopulation.
Experimental Protocol: Ovarian Cancer Xenograft Model
-
Cell Culture: Human ovarian cancer cell lines (e.g., SKOV3) are cultured in appropriate media.
-
Animal Model: Female nude mice are used for tumor xenografts.
-
Tumor Implantation: Cultured cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment Regimen: Once tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, Ginkgolide B alone, cisplatin alone, and the combination of Ginkgolide B and cisplatin. Dosing and schedule would be optimized based on preliminary studies.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including immunohistochemistry and Western blotting to assess markers of proliferation and apoptosis.
Dual-Acting PAF Receptor Antagonists
An alternative to combination therapy is the development of single molecules that can modulate multiple targets. Several dual-acting antagonists that target both the PAF receptor and other inflammatory mediators have been developed and tested.
Table 3: Pharmacological Profile of Dual-Acting PAFR Antagonists
| Compound | Secondary Target | In Vitro Potency (IC50/Ki) | Key In Vivo Effects |
| Sch 37370 | Histamine H1 Receptor | PAF-induced platelet aggregation IC50 = 0.6 µM | Orally active, blocks PAF- and histamine-induced bronchospasm and hypotension. |
| Rupatadine | Histamine H1 Receptor | PAF-induced platelet aggregation IC50 = 0.68 µM | Orally active, inhibits PAF- and histamine-induced effects in vivo. |
These dual-acting compounds offer the potential for a broader therapeutic effect in allergic and inflammatory conditions where both PAF and histamine play a significant role. For example, Sch 37370 has been shown to be an effective oral antagonist of both PAF- and histamine-induced bronchospasm in guinea pigs. Rupatadine has demonstrated efficacy in clinical trials for allergic rhinitis and urticaria.
Signaling Pathways
This compound and other PAFR antagonists exert their effects by blocking the binding of PAF to its G-protein coupled receptor. This, in turn, inhibits downstream signaling cascades that are crucial for the inflammatory response.
Conclusion
The available preclinical data strongly suggests that this compound and other PAF receptor antagonists hold significant promise as components of combination therapies for a range of diseases, including sepsis and cancer. By targeting the potent inflammatory actions of PAF, these agents can potentially enhance the efficacy of existing treatments and improve patient outcomes. The development of dual-acting antagonists further expands the therapeutic possibilities. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the clinical utility of this compound in combination with other therapeutic agents.
References
Safety Operating Guide
Proper Disposal Procedures for Acronal® EDGE 4248
The following guide provides essential safety and logistical information for the proper disposal of Acronal® EDGE 4248, an acrylic latex resin. Adherence to these procedures is critical for laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the safety and handling requirements for Acronal® EDGE 4248. This substance is not classified as hazardous, but proper personal protective equipment (PPE) should always be worn to minimize exposure and ensure safety.
| Precaution Category | Specific Recommendations | Citation |
| Personal Protective Equipment (PPE) | Eye Protection: Tightly fitting safety goggles are required. A face shield should be used if there is a splashing hazard. | [1] |
| Hand Protection: Wear chemical-resistant protective gloves. | [1] | |
| Respiratory Protection: Use respiratory protection if ventilation is inadequate. | [1] | |
| General Clothing: Wear personal protective clothing to avoid skin contact. | [1] | |
| Hygiene Measures | Wash hands and/or face before breaks and at the end of the shift. Avoid contact with skin and eyes. | [1] |
| Handling & Storage | Store in a well-ventilated area. Protect from freezing and from temperatures above 60°C. High risk of slipping due to leakage or spillage. |
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent it from entering the environment. The procedure for cleanup varies depending on the volume of the spill.
Small Spills: For minor spills, the primary method of cleanup is absorption.
-
Containment: Immediately contain the spill to prevent it from spreading.
-
Absorption: Pick up the spilled material with a suitable absorbent material. Examples include sand, sawdust, general-purpose binder, or kieselguhr.
-
Disposal: Place the absorbed material into a suitable, labeled container for disposal. Dispose of the absorbed material in accordance with local, state, and federal regulations.
Large Spills: For significant spills, a more robust procedure is required.
-
Containment: Contain the spill to prevent further spread. Due to the nature of the product, be aware of a high risk of slipping.
-
Recovery: If possible, pump the liquid product into a suitable container.
-
Solidification & Disposal: The remaining spilled material should be contained, solidified, and placed in suitable, labeled containers for disposal.
Waste Disposal Protocol
Proper disposal of Acronal® EDGE 4248 waste is crucial to prevent environmental contamination. Untreated material should not be released into natural waters, drains, or groundwater.
Substance Disposal: The primary recommended method for the disposal of Acronal® EDGE 4248 is incineration or disposal in a licensed facility. Always handle the waste material in accordance with good industrial hygiene and safety practices.
Container Disposal: Used containers must also be disposed of properly to prevent unauthorized reuse.
-
Dispose of the container in a licensed facility.
-
It is recommended to crush, puncture, or use other means to prevent the unauthorized use of empty containers.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Acronal® EDGE 4248.
Caption: Disposal workflow for Acronal® EDGE 4248.
References
Personal protective equipment for handling Pca 4248
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling PCA-4248, a platelet-activating factor (PAF) receptor antagonist. The information herein is compiled from safety data for dihydropyridine derivatives, a class of compounds to which PCA-4248 belongs. It is critical to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive safety information before handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling PCA-4248, based on the potential hazards associated with dihydropyridine compounds.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are commonly recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working with the solid form for extended periods, if aerosolization is possible, or if ventilation is inadequate. |
Hazard Identification and First Aid
PCA-4248, as a dihydropyridine derivative, may present the following hazards. The corresponding first aid measures are outlined below.
| Hazard | First Aid Measures |
| Skin Irritation | Remove contaminated clothing and wash the affected area with soap and water. |
| Eye Irritation | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: Handling and Spill Cleanup
Adherence to a strict operational plan is crucial for the safe handling of PCA-4248.
Standard Handling Procedure
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Assemble all necessary equipment and reagents.
-
Put on all required personal protective equipment.
-
-
Weighing and Aliquoting :
-
If working with the solid form, handle it in a designated area to minimize dust generation.
-
Use appropriate tools for weighing and transferring the compound.
-
-
Dissolving :
-
When preparing solutions, add the solvent to the PCA-4248 powder slowly.
-
-
Use in Experiments :
-
Handle all solutions containing PCA-4248 with the same precautions as the solid compound.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Spill Cleanup Protocol
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect : Carefully sweep or scoop up the absorbed material into a designated chemical waste container.
-
Clean : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing PCA-4248, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a labeled, sealed, and compatible waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of PCA-4248 down the drain.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow involving PCA-4248, highlighting critical safety checkpoints.
Caption: A logical workflow for handling PCA-4248, emphasizing safety checkpoints.
Signaling Pathway Context
PCA-4248 is an antagonist of the Platelet-Activating Factor Receptor (PAFR). Understanding this interaction is key to its application in research.
Caption: PCA-4248 acts as a competitive antagonist at the PAF receptor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
